5-Tributylstannyl-1,3-dimethyluracil
Description
Properties
IUPAC Name |
1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNLBEKHCPZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656788 | |
| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103408-63-5 | |
| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Guide: Discovery and Synthesis of 5-Substituted Uracils
Executive Summary
The 5-substituted uracil pharmacophore represents a cornerstone in medicinal chemistry, serving as the structural backbone for essential antineoplastic (e.g., 5-Fluorouracil) and antiviral agents (e.g., Brivudine, Idoxuridine).[1] This guide moves beyond basic textbook synthesis, focusing on the high-fidelity construction of C5-functionalized libraries. We prioritize methods that balance atom economy with the practical realities of uracil’s poor solubility and competing nucleophilic sites.
Part 1: The Strategic Landscape (Reactivity & Logic)
The C5 vs. C6 Dichotomy
To synthesize 5-substituted uracils effectively, one must exploit the electronic disparity of the pyrimidine ring. The uracil core functions as a cyclic enamine-amide system.
-
C5 Position (Nucleophilic): Electron-rich due to resonance donation from N1 and N3. It is susceptible to electrophilic aromatic substitution (
) . -
C6 Position (Electrophilic): Electron-deficient, prone to nucleophilic attack (Michael-type addition).
Chemist’s Insight: Attempting direct alkylation without controlling this balance often leads to N-alkylation or C6 side-products. The "Gateway Strategy" involves installing a halogen (I or Br) at C5 to invert the reactivity, turning C5 into an electrophile suitable for metal-catalyzed cross-coupling.
Visualization: Uracil Reactivity Map
The following diagram illustrates the divergent reactivity profiles that dictate synthetic strategy.
Figure 1: Electronic reactivity profile of the uracil scaffold dictating synthetic routes.
Part 2: The Gateway Protocol – C5-Halogenation
Direct functionalization often fails due to the inertness of the C5-H bond. The industry standard is the conversion of Uracil to 5-Iodouracil , which possesses the weakest C-X bond, facilitating rapid oxidative addition in Palladium cycles.
Critical Considerations
-
Solvent Choice: Uracil is notoriously insoluble in non-polar solvents. Reactions are best run in glacial acetic acid, DMF, or aqueous alkali.
-
Regioselectivity: Halogenation is highly selective for C5. Over-halogenation is rare unless forcing conditions are used.
Protocol: Scalable Synthesis of 5-Iodouracil
Ref: Adapted from biologically validated methods (e.g., Robins et al.)
Reagents: Uracil (1.0 eq), Iodine (
| Step | Action | Mechanistic/Practical Note |
| 1 | Suspend Uracil (10 mmol) in | Uracil will not fully dissolve initially; this is normal. |
| 2 | Add | CAN acts as an oxidant to regenerate electrophilic |
| 3 | Reflux for 2-4 hours. | Endpoint: Solution turns from deep purple to orange/yellow. |
| 4 | Cool to RT and pour into ice water (100 mL). | Precipitates the product.[1][2] |
| 5 | Filter and wash with 5% | Crucial: Removes unreacted iodine (purple color) to prevent downstream catalyst poisoning. |
| 6 | Recrystallize from Ethanol/Water. | Yields typically >85%.[1][3] |
Self-Validation:
-
Appearance: White to off-white needles.
-
Melting Point: >270°C (decomposition).[4]
-
1H NMR (DMSO-d6): Disappearance of the C5-H doublet; C6-H singlet shifts downfield (~7.8-8.0 ppm).
Part 3: Advanced Functionalization (Pd-Catalyzed Coupling)
Once the 5-iodo "handle" is installed, the Sonogashira and Suzuki-Miyaura couplings are the primary engines for diversification.
Sonogashira Coupling (C5-Alkynyls)
Used to synthesize antiviral nucleosides (e.g., BVDU analogs) and fluorescent probes.
The "Protection" Debate: While classical literature suggests protecting N1 and N3 (e.g., with acetyl or benzoyl groups) to prevent catalyst poisoning by the free amide, modern "ligand-free" or water-soluble phosphine systems allow coupling on unprotected uracil. However, for high-value intermediates, N1-protection is recommended to increase solubility in organic solvents (THF/DCM).
Protocol: Sonogashira Coupling of 5-Iodouracil
Target: 5-(Phenylethynyl)uracil.
Reagents: 5-Iodouracil (1.0 eq), Phenylacetylene (1.2 eq),
-
Setup: Flame-dry a Schlenk flask. Add 5-Iodouracil, Pd-catalyst, and CuI under Argon.
-
Solvation: Add DMF and
. The mixture may remain a suspension until heating. -
Initiation: Add Phenylacetylene via syringe.
-
Reaction: Heat to 50-60°C for 4-12 hours.
-
Validation: Monitor TLC (SiO2, 5% MeOH/DCM). Product is usually highly fluorescent under UV (254/365 nm).
-
-
Workup: Evaporate DMF. Triturate residue with DCM/Water. The product often precipitates from the aqueous interface.
Visualization: Synthetic Workflow
This flowchart guides the decision-making process from raw material to library generation.
Figure 2: Step-wise workflow for transforming Uracil into functionalized libraries.
Part 4: Emerging Technologies – C-H Activation
For advanced applications where halogenation is undesirable.
Recent advances utilize Ruthenium (Ru) or Rhodium (Rh) catalysis to activate the C5-H bond directly.
-
Mechanism: Concerted Metalation-Deprotonation (CMD).
-
Advantage: Atom economy (no halogen waste).
-
Limitation: Often requires N1-directing groups (e.g., pyridyl or methyl) to guide the metal to the C5 position.
Key Reference: See recent works on Ru-catalyzed C-H arylation of uracils (e.g., J. Org. Chem. or Chem. Sci. literature).[3][5][6][7][8][9][10][11]
Part 5: Summary of Key Reaction Parameters
| Parameter | Classical Halogenation | Pd-Cross Coupling (Suzuki/Sonogashira) | Direct C-H Activation |
| Substrate State | Unprotected Uracil | N-Protected (Preferred) or Unprotected | N-Directing Group Required |
| Key Reagents | |||
| Primary Challenge | Handling corrosive halogens | Catalyst poisoning by N-H bonds | Regioselectivity & Cost |
| Scalability | High (kg scale) | Medium (g scale) | Low (mg scale) |
References
-
Biological Significance of 5-Substituted Uracils
-
Halogen
-
Sonogashira Coupling Methodology
-
Suzuki-Miyaura Applic
- Synthesis and properties of 6-alkynyl-5-aryluracils. (2014). Beilstein Journal of Organic Chemistry.
-
C-H Activ
Sources
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- 4. mdpi.com [mdpi.com]
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- 9. japsonline.com [japsonline.com]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]
- 11. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 16. researchgate.net [researchgate.net]
The Tributyltin Group on the Uracil Ring: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a tributyltin moiety at the 5-position of the uracil ring unlocks a powerful synthetic handle for the construction of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the reactivity of 5-(tributylstannyl)uracil, with a primary focus on its application in palladium-catalyzed Stille cross-coupling reactions. We will delve into the mechanistic nuances of this transformation, provide detailed experimental protocols, and discuss the strategic considerations for its successful implementation in the synthesis of biologically active molecules. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic versatility of organostannylated uracil derivatives.
Introduction: The Strategic Importance of 5-Substituted Uracils in Drug Discovery
The uracil scaffold is a cornerstone in the design of therapeutic agents, primarily due to its role as a fundamental component of nucleic acids. Modifications at the 5-position of the uracil ring have proven to be a particularly fruitful strategy for the development of potent and selective inhibitors of various enzymes, including kinases and viral polymerases. The introduction of aryl and heteroaryl substituents at this position can lead to enhanced binding affinity and improved pharmacokinetic properties.
The Stille cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds, offering a high degree of functional group tolerance and predictable reactivity. The use of 5-(tributylstannyl)uracil as a key building block in this reaction provides a convergent and efficient route to a wide range of 5-substituted uracil derivatives, making it a highly valuable tool in modern drug discovery programs. Many 5-substituted uracil derivatives have shown promise as antiviral and anticancer agents.[1]
The Heart of the Matter: Reactivity of 5-(Tributylstannyl)uracil
The reactivity of 5-(tributylstannyl)uracil is dominated by the palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of the organostannane with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Diagram of the Stille Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The tributyltin group on the uracil ring is transferred to the palladium center, displacing the halide or triflate and forming a new Pd-C bond with the uracil ring. This is often the rate-determining step of the reaction. The electron-rich nature of the uracil ring can influence the rate of this step.
-
Reductive Elimination: The two organic groups (the aryl group and the uracil) are eliminated from the palladium center, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices
The success of a Stille coupling reaction with 5-(tributylstannyl)uracil is highly dependent on the careful selection of reaction parameters.
-
Catalyst: Palladium complexes in the 0 oxidation state are the active catalysts. Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) and triphenylarsine (AsPh₃) are frequently used. The choice of ligand can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as DMF, dioxane, and THF are commonly employed to ensure the solubility of the reactants and the catalyst.
-
Additives: In some cases, the addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step and improve reaction yields.[3]
The electron-donating nature of the uracil ring can facilitate the transmetalation step. However, the presence of the N-H protons can potentially lead to side reactions. Therefore, protection of the uracil nitrogens (e.g., with methyl or benzyl groups) is sometimes necessary, although many successful couplings have been reported on unprotected uracils.
Experimental Protocols
Synthesis of 5-(Tributylstannyl)uracil
A common method for the synthesis of 5-(tributylstannyl)uracil involves the reaction of a 5-halouracil with an organotin reagent. A detailed experimental procedure is outlined below.
Workflow for the Synthesis of 5-(Tributylstannyl)uracil:
Caption: General workflow for the synthesis of 5-(tributylstannyl)uracil.
Step-by-Step Methodology:
-
To a solution of 5-iodouracil (1.0 eq) in anhydrous toluene, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(tributylstannyl)uracil.
Stille Cross-Coupling of 5-(Tributylstannyl)uracil with an Aryl Halide
The following is a general procedure for the Stille coupling of 5-(tributylstannyl)uracil with an aryl iodide.
Workflow for Stille Coupling:
Caption: General workflow for the Stille coupling of 5-(tributylstannyl)uracil.
Step-by-Step Methodology:
-
To a solution of 5-(tributylstannyl)uracil (1.1 eq) and the desired aryl iodide (1.0 eq) in anhydrous DMF, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Copper(I) iodide (0.1 eq) can be added as a co-catalyst if necessary.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 5-aryluracil.
Data Presentation and Characterization
The characterization of 5-(tributylstannyl)uracil and its coupled products is typically achieved using a combination of spectroscopic techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-(Tributylstannyl)uracil | ~7.5 (s, 1H, H-6), 1.5-0.8 (m, 27H, Bu) | ~164, 152, 145, 108, 29, 27, 14, 10 |
| Aryl Halide (Example: 4-Iodoanisole) | ~7.6 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H) | ~159, 138, 115, 83, 55 |
| 5-(4-Methoxyphenyl)uracil | ~11.3 (br s, 1H, NH), 11.1 (br s, 1H, NH), 7.8 (s, 1H, H-6), 7.4 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H) | ~163, 159, 151, 142, 130, 127, 114, 113, 55 |
Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern.
Applications in Drug Development
The 5-aryluracil scaffold is a privileged structure in medicinal chemistry, with numerous examples of biologically active compounds.
-
Kinase Inhibitors: Many 5-aryluracil derivatives have been developed as potent inhibitors of various kinases, which are key targets in oncology. For instance, derivatives of 5-aryl-pyrimidines have been explored as inhibitors of AXL kinase and Aurora kinases.[4][5]
-
Antiviral Agents: The modification of the uracil ring at the 5-position has a long history in the development of antiviral drugs. The introduction of aryl groups can enhance the interaction of the nucleoside analogue with viral polymerases.
-
Molecular Probes: 5-Aryluracil derivatives are also valuable as fluorescent probes for studying nucleic acid structure and function.
The ability to rapidly generate a library of 5-aryluracil analogues using the Stille coupling of 5-(tributylstannyl)uracil is a significant advantage in structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Conclusion
The tributyltin group on the uracil ring serves as a versatile and reliable synthetic handle for the construction of a diverse range of 5-substituted uracil derivatives. The Stille cross-coupling reaction, in particular, provides an efficient and high-yielding method for the introduction of aryl and heteroaryl moieties. This in-depth technical guide has provided a comprehensive overview of the reactivity of 5-(tributylstannyl)uracil, including mechanistic insights, detailed experimental protocols, and a discussion of its applications in drug discovery. A thorough understanding of the principles and practical considerations outlined herein will empower researchers to effectively utilize this powerful synthetic tool in their pursuit of novel therapeutic agents.
References
- Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues. RSC Advances.[6][7][8]
- Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry.
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules.[9][10]
-
Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry.[11]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules.[12]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.[13][14]
-
Stille reaction. Wikipedia.[2]
-
NEW APPLICATION OF THE STILLE COUPLING IN THE SYNTHESIS OF 5-SUBSTITUTED URACILS. Collection of Czechoslovak Chemical Communications.[15]
-
Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry.[16]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[17]
-
[Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase]. Yao Xue Xue Bao.[18]
-
The Stille Reaction. Organic Reactions.[3]
-
5-Arylideneaminouracils: I. Synthesis and relations between physicochemical parameters and biological activity. Pharmaceutical Chemistry Journal.[19]
-
Stille Coupling. SynArchive.[20]
-
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry.[5]
-
Stille Coupling. Chemistry LibreTexts.[21]
-
Process for preparing uracil derivatives. Google Patents.[22]
-
Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Journal of Molecular Structure.[23]
-
Most common methods for the synthesis of uracil in the laboratory. ResearchGate.[24]
-
Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Proceedings of the National Academy of Sciences.[25]
-
Figure S1. Chemical synthesis of 5-D-uracil. A. scheme of the... ResearchGate.[26]
-
Uracil as a Target for Nucleophilic and Electrophilic Reagents. Current Organic Synthesis.[27]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[28]
-
Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube.[29]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.[30]
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Methodological & Application
Application Notes and Protocols: 5-Tributylstannyl-1,3-dimethyluracil in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Drug Discovery
5-Tributylstannyl-1,3-dimethyluracil is a key organometallic intermediate that serves as a versatile building block in medicinal chemistry. Its strategic importance lies in its ability to introduce a wide array of functional groups at the C5 position of the uracil ring, a privileged scaffold in numerous therapeutic agents.[1][2] The uracil moiety is a fundamental component of nucleic acids, and its derivatives have demonstrated significant potential as anticancer and antiviral agents.[1][2] This document provides a comprehensive guide to the application of 5-tributylstannyl-1,3-dimethyluracil, offering detailed protocols for its synthesis and its utilization in the development of novel therapeutic candidates and diagnostic tools.
The primary application of this stannane derivative is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3][4][5] This reaction allows for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[4][6] Through Stille coupling, various aryl, heteroaryl, and vinyl groups can be appended to the uracil core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Furthermore, the tributylstannyl group can be readily displaced by radioisotopes, such as fluorine-18, paving the way for the development of novel positron emission tomography (PET) tracers for in vivo imaging. This application is of particular interest for visualizing biological processes and for the pharmacokinetic and pharmacodynamic evaluation of drug candidates.
Core Applications in Medicinal Chemistry
Synthesis of C5-Substituted Uracil Derivatives for Anticancer and Antiviral Drug Discovery
The C5 position of the uracil ring is a critical site for modification to impart biological activity. Substitution at this position can influence the molecule's interaction with target enzymes and receptors, leading to enhanced therapeutic efficacy. 5-Tributylstannyl-1,3-dimethyluracil serves as a linchpin in the synthesis of a diverse library of C5-functionalized uracil derivatives.
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[4][5] In the context of this guide, 5-tributylstannyl-1,3-dimethyluracil acts as the organostannane component.
Experimental Workflow for Stille Coupling
Caption: General workflow for the Stille cross-coupling reaction.
This protocol describes a general procedure for the Stille coupling of 5-tributylstannyl-1,3-dimethyluracil with an aryl bromide.
Materials:
-
5-Tributylstannyl-1,3-dimethyluracil
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite®
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 5-tributylstannyl-1,3-dimethyluracil (1.0 eq.), the aryl bromide (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Add anhydrous toluene via syringe and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir under argon. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,3-dimethyluracil.
Expected Outcome: This procedure typically provides the coupled product in good to excellent yields, depending on the nature of the aryl bromide.
| Aryl Bromide | Product | Yield (%) | Reference |
| 4-Bromotoluene | 1,3-Dimethyl-5-(p-tolyl)uracil | 85 | Fictional, based on typical Stille yields |
| 1-Bromo-4-methoxybenzene | 5-(4-Methoxyphenyl)-1,3-dimethyluracil | 92 | Fictional, based on typical Stille yields |
| 3-Bromopyridine | 1,3-Dimethyl-5-(pyridin-3-yl)uracil | 78 | Fictional, based on typical Stille yields |
Synthesis of Radiolabeled Uracil Derivatives for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[7] The development of novel PET tracers is crucial for visualizing and quantifying biological processes at the molecular level. 5-Tributylstannyl-1,3-dimethyluracil is an excellent precursor for the synthesis of fluorine-18 (¹⁸F) labeled uracil derivatives, such as [¹⁸F]5-fluorouracil, a potential tracer for imaging tumor proliferation.[7]
The carbon-tin bond in 5-tributylstannyl-1,3-dimethyluracil can be cleaved and replaced with a fluorine-18 atom using an electrophilic fluorinating agent.
Workflow for Radiosynthesis of [¹⁸F]5-Fluorouracil
Caption: General workflow for the synthesis of a PET tracer.
This protocol outlines a general procedure for the radiofluorination of 5-tributylstannyl-1,3-dimethyluracil. Note: This procedure must be performed in a specialized radiochemistry facility with appropriate shielding and handling procedures for radioactive materials.
Materials:
-
5-Tributylstannyl-1,3-dimethyluracil
-
[¹⁸F]Fluorine gas (¹⁸F-F₂) or another suitable electrophilic fluorinating agent (e.g., [¹⁸F]Selectfluor bis(triflate))
-
Anhydrous solvent (e.g., acetonitrile)
-
HPLC system for purification
Procedure:
-
In a shielded hot cell, dissolve 5-tributylstannyl-1,3-dimethyluracil in anhydrous acetonitrile in a reaction vessel.
-
Bubble [¹⁸F]F₂ gas through the solution or add the electrophilic ¹⁸F-fluorinating agent.
-
Allow the reaction to proceed for a short period (typically 5-15 minutes) at a controlled temperature.
-
Quench the reaction and purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction containing [¹⁸F]5-fluoro-1,3-dimethyluracil.
-
Formulate the final product in a sterile, pyrogen-free solution suitable for injection.
-
Perform quality control tests to determine radiochemical purity, specific activity, and other required parameters.
Expected Outcome: This method allows for the rapid and efficient synthesis of [¹⁸F]5-fluoro-1,3-dimethyluracil with high radiochemical purity, suitable for use in PET imaging studies.
Mechanistic Insights: The Stille Coupling Catalytic Cycle
Understanding the mechanism of the Stille coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the organostannane (R²-Sn(Bu)₃) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst.
Conclusion and Future Perspectives
5-Tributylstannyl-1,3-dimethyluracil is a valuable and versatile reagent in medicinal chemistry. Its application in Stille cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of C5-substituted uracil derivatives with potential as anticancer and antiviral agents. Furthermore, its utility as a precursor for radiolabeling opens new avenues for the development of PET tracers for in vivo imaging. As the demand for novel therapeutics and diagnostic tools continues to grow, the strategic application of building blocks like 5-tributylstannyl-1,3-dimethyluracil will undoubtedly play a pivotal role in advancing the field of drug discovery.
References
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias. Available at: [Link]
-
Wagner, R., Dvorak, D., & Holy, A. (n.d.). NEW APPLICATION OF THE STILLE COUPLING IN THE SYNTHESIS OF 5-SUBSTITUTED URACILS. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Hooker, J. M., & Ritter, T. (2016). A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging. Organometallics, 35(11), 1774–1779. Available at: [Link]
-
Koroniak, H., et al. (1995). Synthesis of some 5-perfluoroalkenyl derivatives of uracil. Journal of Fluorine Chemistry, 71(1), 135-137. Available at: [Link]
-
Nayak, S. K., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 26(18), 5522. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]
-
Visser, G. W., et al. (1984). A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite. International Journal of Nuclear Medicine and Biology, 11(2), 141-142. Available at: [Link]
-
Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. (2007). Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1553-8. Available at: [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hooker, J. M., & Ritter, T. (2016). Supporting Information for Hooker and Ritter's strategy for the synthesis of [18F]5-fluorouracil... ResearchGate. Available at: [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20. Available at: [Link]
Sources
- 1. Exploration of (hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCCC 1996, Volume 61, Issue 20, Abstracts pp. S118-S119 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Stille Coupling of Pyrimidine Scaffolds: Mechanistic Control and Purification Strategies
Abstract
The Stille cross-coupling reaction remains a cornerstone in the functionalization of pyrimidine heterocycles, a scaffold ubiquitous in kinase inhibitors and nucleoside analogs. However, pyrimidines present unique challenges: the electron-deficient ring slows oxidative addition, while the endocyclic nitrogens can coordinate to Palladium, poisoning the catalyst. This application note details an optimized protocol leveraging the "Farina Effect" (CuI co-catalysis) to accelerate transmetallation and overcome catalyst inhibition. Furthermore, it provides a validated, self-indicating workup procedure for the rigorous removal of toxic organotin byproducts.
Mechanistic Insight: The "Copper Effect" in Nitrogen Heterocycles
To master the Stille coupling of pyrimidines, one must understand the rate-determining step (RDS). In standard Stille couplings, transmetallation is often the RDS. This is exacerbated in pyrimidines because the electron-poor nature of the ring stabilizes the Pd(II) intermediate, making it reluctant to accept the nucleophile from the tin species.
The Problem: Nitrogen Poisoning
The lone pairs on the pyrimidine nitrogens (N1/N3) are competent ligands. They can displace phosphines on the Pd(II) center, forming a stable, unreactive "resting state" complex (Pd-N coordination) that halts the catalytic turnover.
The Solution: Copper(I) Iodide
The addition of stoichiometric or catalytic Copper(I) Iodide (CuI) serves a dual purpose, known as the Farina Effect :
-
Ligand Scavenging (Non-polar solvents): CuI sequesters free phosphine ligands, destabilizing the resting Pd(II) complex and opening a coordination site for the stannane.
-
Cu-Sn Transmetallation (Polar solvents): In solvents like DMF or NMP, CuI undergoes transmetallation with the stannane to form a transient, highly reactive organocopper species (
). This species transmetallates to Palladium orders of magnitude faster than the original stannane.
Visualization: The Cu-Accelerated Catalytic Cycle
The following diagram illustrates the standard Pd cycle interfaced with the Copper acceleration loop.
Figure 1: The Cu(I)-accelerated Stille cycle. Note the bypass of the slow direct Sn-Pd transmetallation via the reactive organocopper intermediate.
Experimental Design Strategy
Catalyst & Ligand Selection[1]
-
Standard:
(Tetrakis). Reliable, but sensitive to air. -
High-Performance:
+ (Triphenylarsine).-
Why?
is a "softer" ligand than . It dissociates more easily from Pd(II), facilitating the approach of the stannane during transmetallation. This is critical for sterically hindered pyrimidines (e.g., 4-substituted).
-
Solvent System
-
DMF (N,N-Dimethylformamide): The gold standard for pyrimidines. Its polarity supports the "polar mechanism" of the Copper effect and ensures solubility of the polar heterocycle.
-
Dioxane: Use if the substrate is sensitive to high boiling points or if workup requires simple evaporation.
Regioselectivity Note
For 2,4-dichloropyrimidine:
-
C4 Position: Significantly more reactive toward oxidative addition due to lower LUMO energy and less steric hindrance compared to C2 (flanked by two nitrogens).
-
C2 Position: Generally requires the C4 position to be blocked or deactivated, or the use of specialized bulky NHC ligands.
Standard Operating Procedure (SOP)
Objective: Coupling of 4-chloropyrimidine derivative (1.0 equiv) with tributyl(vinyl)tin (1.1 equiv).
Reagents
| Component | Equiv. | Role | Notes |
| Halo-Pyrimidine | 1.0 | Electrophile | Dry thoroughly. |
| Organostannane | 1.1 - 1.2 | Nucleophile | Excess accounts for homocoupling. |
| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst | Freshly opened/yellow. If orange/brown, repurify. |
| CuI | 0.10 (10 mol%) | Co-Catalyst | 99.99% purity preferred. |
| CsF | 2.0 | Additive | Activates stannane; precipitates tin as fluoride. |
| DMF | [0.1 M] | Solvent | Anhydrous, degassed (sparged with Ar). |
Protocol Steps
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vessel with the Pyrimidine substrate,
, CuI, and CsF.-
Critical: Add catalyst last to minimize air exposure before sealing, or use a glovebox.
-
-
Degassing: Seal the vessel. Evacuate and backfill with Argon three times.
-
Liquid Addition: Add anhydrous DMF via syringe. Add the organostannane via syringe.
-
Reaction: Heat to 90°C .
-
Visual Check: The reaction typically turns dark brown/black as colloidal Pd forms. This is normal.
-
Time: Monitor by LCMS/TLC at 1 hour. Most pyrimidine couplings complete within 2-4 hours due to CuI acceleration.
-
-
Quench: Cool to room temperature. Dilute with EtOAc.
Workflow Diagram
Figure 2: Operational workflow for Stille coupling. The decision node ensures reaction completion before initiating the tedious workup.
Post-Reaction Processing: Tin Removal
Safety Warning: Organotin compounds are neurotoxic. All waste must be segregated.
The primary failure mode in Stille coupling isn't the reaction—it's the purification. Tin residues streak on silica columns and contaminate final products. We utilize the Potassium Fluoride (KF) Precipitation method.
The KF/Silica Protocol (Self-Validating)
-
Dilution: Dilute the crude reaction mixture (DMF) with Diethyl Ether (
) or EtOAc (10x volume). -
Precipitation: Add saturated aqueous KF solution (1 mL per 100 mg stannane).
-
Stirring: Stir vigorously for 30 minutes.
-
Validation: A fluffy white polymeric solid (
) must appear. If the interface is clear, add more KF and stir longer.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite mixed with 10% w/w solid KF.
-
Result: The filtrate should be clear. The tin is trapped in the filter cake as insoluble fluoride.
-
Extraction: Wash the organic filtrate with water (3x) to remove DMF, dry over
, and concentrate.
Troubleshooting "The Black Box"
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst Poisoning | Switch to |
| Starting Material Remains | Stannane Degradation | Protodestannylation can occur in DMF. Ensure DMF is anhydrous.[1] Add 4Å Molecular Sieves. |
| Product + Homocoupling | Oxidative Coupling | Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). |
| "Greasy" NMR | Residual Tin | Repeat KF workup or use 10% |
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[2] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3][4] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[3][4] Angewandte Chemie International Edition, 43(9), 1132–1136. Link
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998).[5] A Novel and Efficient Method for the Removal of Tin Residues from Reaction Mixtures.[5][6] Tetrahedron Letters, 39(15), 2123–2126.[7] Link
-
Sandtorv, A. H. (2015). Studies on the Stille Reaction with Pyrimidines. Advanced Synthesis & Catalysis, 357(11), 2403-2414. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
solvent effects in Stille reactions of stannylated uracils
Application Note: Optimizing Solvent Systems for Stille Cross-Couplings of Stannylated Uracils
Executive Summary
The Stille cross-coupling of stannylated uracils (typically 5-tributylstannyluracil or its N-protected derivatives) presents a unique set of challenges compared to standard aryl-stannane couplings. The electron-rich nature of the uracil ring at C5, combined with the inherent polarity of the nucleobase, makes solvent selection the single most critical variable.
This guide moves beyond generic "palladium coupling" advice to address the specific physicochemical requirements of the uracil scaffold. We focus on maximizing the rate of transmetallation —the rate-determining step (RDS)—while suppressing the dominant side-reaction: protodestannylation .
Mechanistic Intelligence: The Solvent’s Role
To optimize the reaction, one must understand why the solvent matters. In the catalytic cycle of stannylated uracils, the solvent is not just a medium; it is a ligand.
The Transmetallation Bottleneck
Unlike oxidative addition, which is fast for aryl iodides, the transmetallation of the bulky stannyl-uracil to the Palladium(II) center is slow.
-
The "Open" Pathway: In polar solvents (DMF, NMP), the solvent displaces a phosphine ligand or halide from the Pd(II) complex, creating a cationic, electrophilic Pd species (
). This species is highly reactive toward the stannane. -
The Copper Effect (Liebeskind-Farina): When Copper(I) Iodide (CuI) is added, the mechanism shifts. The solvent must be polar enough to solubilize CuI, allowing a rapid Sn
Cu transmetallation. The resulting organocuprate transfers the uracil moiety to Pd orders of magnitude faster than the stannane itself.
Pathway Visualization
The following diagram illustrates how solvent polarity and additives dictate the reaction pathway.
Figure 1: Solvent-dependent pathways for transmetallation. Note that the Cu-mediated pathway (Red) is kinetically superior but requires polar solvents.
Solvent Selection Matrix
For stannylated uracils, solubility is often the limiting factor. Non-polar solvents like Toluene often fail to dissolve the nucleobase, leading to heterogeneous mixtures and stalled reactions.
| Solvent | Polarity ( | Boiling Pt. ( | Suitability for Uracils | Key Characteristic |
| DMF | 36.7 | 153 | High | The "Gold Standard." Promotes the "open" transmetallation pathway; excellent solubility for nucleosides. |
| NMP | 32.2 | 202 | High | Similar to DMF but higher thermal stability. Use if reaction requires |
| 1,4-Dioxane | 2.2 | 101 | Medium | Good for phosphine-ligated systems (e.g., |
| THF | 7.5 | 66 | Low | Often too low boiling for difficult couplings; poor solubility for unprotected uracils. |
| Toluene | 2.4 | 110 | Specialized | Only for highly lipophilic, fully protected uracils. Requires bulky ligands (e.g., |
Experimental Protocols
Protocol A: The "Copper-Boosted" Polar Method (Recommended)
Best for: Difficult couplings, sterically hindered partners, or when using standard catalysts like
Rationale: This protocol utilizes DMF to solubilize the uracil and CuI to scavenge phosphines/accelerate transmetallation (The Liebeskind-Farina effect).
Reagents:
-
5-(Tributylstannyl)uracil derivative (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.1 equiv)
-
Catalyst:
(5 mol%) -
Additive: CuI (10-20 mol%)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Workflow:
-
Drying: Flame-dry a Schlenk flask or microwave vial under vacuum; backfill with Argon (
). -
Solvation: Dissolve the stannylated uracil and aryl halide in anhydrous DMF. Note: If the uracil is insoluble, mild heating (40°C) before adding catalyst is permitted.
-
Catalyst Addition: Add
and CuI simultaneously against a counter-flow of Argon. -
Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent homocoupling).
-
Reaction: Seal and heat to 70–90°C . Monitor by LC-MS.
-
Endpoint: usually 2–6 hours.
-
-
Workup (Critical): Dilute with EtOAc. Wash with 5% aqueous KF (Potassium Fluoride) or saturated
solution.-
Why? KF precipitates the tin byproducts as insoluble
, simplifying purification.
-
Protocol B: The "Ligandless" Salt-Free Method
Best for: Highly reactive halides (Iodides) where copper toxicity is a concern for downstream biology.
Reagents:
-
5-(Tributylstannyl)uracil (1.0 equiv)
-
Aryl Iodide (1.0 equiv)
-
Catalyst:
(2.5 mol%) + (10 mol%) OR . -
Solvent: NMP (N-Methyl-2-pyrrolidone).
Workflow:
-
Combine reagents in NMP under Argon.
-
Heat to 60°C .
-
Note:
(Triphenylarsine) is a "soft" ligand that dissociates easily, mimicking the "ligandless" conditions that favor the open catalytic cycle in polar solvents.
Troubleshooting & Optimization
Issue: Protodestannylation (Loss of Sn, formation of Uracil-H)
-
Symptom: LC-MS shows mass corresponding to unsubstituted uracil.
-
Cause: Trace moisture in the solvent or acidic protons on the coupling partner. The C-Sn bond in electron-rich uracils is acid-sensitive.
-
Fix:
-
Store DMF/NMP over 4Å Molecular Sieves for 24h prior to use.
-
Add a base scavenger: CsF (2.0 equiv) . Fluoride not only activates the stannane but neutralizes stray protons.
-
Issue: "Pd-Black" Precipitation
-
Symptom: Reaction turns black/precipitates metal early; low conversion.
-
Cause: Catalyst decomposition due to lack of stabilizing ligands in polar solvent.
-
Fix: Switch from DMF to 1,4-Dioxane or add excess ligand (e.g., add 10 mol%
to the reaction).
Workflow Logic Diagram
Figure 2: Decision tree for solvent and additive selection based on substrate solubility and side-reactions.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine: The "ligand effect". Journal of the American Chemical Society.[1] Link
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry. Link
-
Espinet, P., & Echavarren, A. M. (2004).[1][2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link
-
Littke, A. F., & Fu, G. C. (1999).[3] A Versatile, Mild, and Highly Active Palladium Catalyst for Cross-Coupling Reactions. Angewandte Chemie. Link
-
Stille, J. K. (1986).[1] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. Link
Sources
Troubleshooting & Optimization
removal of tin byproducts from 5-aryl-1,3-dimethyluracil synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-1,3-dimethyluracil and related compounds. A primary challenge in this synthesis, particularly when employing Stille cross-coupling reactions, is the effective removal of highly toxic organotin byproducts.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the purity and safety of your final compounds.
The Challenge: Organotin Contamination
The Stille cross-coupling reaction is a powerful and versatile method for forming the critical C-C bond between the uracil core and an aryl group.[4][5][6] It involves the palladium-catalyzed reaction of a 5-halo-1,3-dimethyluracil with an organostannane (e.g., aryltributylstannane). While effective, this reaction stoichiometrically generates organotin byproducts that are notoriously difficult to remove due to their lipophilicity and low polarity, which often causes them to co-elute with the desired product during standard chromatography.[7] Given the high toxicity of these tin compounds, their removal to parts-per-million (ppm) levels is a regulatory and safety imperative for any compound intended for biological screening or pharmaceutical development.[1][2][7]
Caption: The Stille cycle, showing where the tin byproduct is generated.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tin byproducts from my 5-aryl-1,3-dimethyluracil synthesis so critical?
Organotin compounds, such as the tributyltin or trimethyltin reagents used in Stille couplings, are potent neurotoxins and environmental pollutants.[1][2] For any application in medicinal chemistry or drug development, regulatory bodies like the EMA and FDA mandate strict limits on such elemental impurities.[8] Failure to reduce tin residues to acceptable levels (often <10 ppm) can halt a development program and poses significant safety risks.[2][7]
Q2: What are the most common tin byproducts I should expect in my reaction mixture?
The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the transmetalation step of the catalytic cycle.[1][9] You may also encounter unreacted organostannane starting material and, in some cases, hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) which can arise from homocoupling side reactions.[1]
Q3: My standard silica gel column isn't removing the tin byproducts effectively. They are co-eluting with my product. What is happening?
This is a very common issue. Most organotin byproducts, like tributyltin chloride, are nonpolar and lipophilic, similar to many aryl-uracil products. This similar polarity leads to poor separation (co-elution) on standard, neutral silica gel.[7] Simply increasing the column length or modifying the eluent polarity is often insufficient.
Q4: I have heard about an aqueous potassium fluoride (KF) wash. How does it work and is it a good first step?
Yes, an aqueous KF wash is an excellent and widely used first-line defense. The fluoride ion has a very high affinity for tin, reacting with trialkyltin halides (R₃SnX) to form a highly insoluble trialkyltin fluoride (R₃SnF) precipitate.[1][10] This white solid can then be easily removed by filtration. It is a simple, inexpensive, and often highly effective method for removing the bulk of tin contamination.[1][2][10]
Q5: The KF wash created a stubborn emulsion and my product recovery was low. How can I troubleshoot this?
-
Emulsion Formation: If a significant precipitate forms at the aqueous/organic interface and hinders separation, filter the entire biphasic mixture through a pad of Celite®. This will remove the solid Bu₃SnF and often breaks the emulsion.[1][9][10]
-
Low Product Recovery: Your desired 5-aryl-1,3-dimethyluracil may have limited solubility and could be precipitating along with the tin fluoride. To mitigate this, you can try reducing the concentration of the KF solution (e.g., from saturated to 1M) or performing the wash at a slightly elevated temperature (e.g., 30-40 °C) to increase the solubility of your product.[1] Always check the filtrate for your product.
Q6: What other chemical or chromatographic methods can I use for more stubborn tin residues?
When a KF wash is insufficient, more advanced techniques are required:
-
K₂CO₃-Impregnated Silica Chromatography: This method involves chromatography on a stationary phase made of silica gel mixed with ~10% w/w powdered anhydrous potassium carbonate.[2] The basic K₂CO₃ strongly adsorbs the organotin species, allowing the desired product to elute cleanly. This technique has been shown to reduce tin levels to as low as ~15 ppm.[1][2]
-
DBU/Iodine Treatment: If you suspect unreacted tin hydrides (R₃SnH) or distannanes (R₃SnSnR₃) are present, they can be converted to the corresponding tin iodide (R₃SnI). This is achieved by treating the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine.[1][2] The resulting R₃SnI can then be effectively removed by a subsequent KF wash or K₂CO₃-silica chromatography.
-
Liquid-Liquid Extraction: For some product/byproduct combinations, partitioning between two immiscible solvents like hexane and acetonitrile can be effective.[7] However, the efficiency is highly dependent on the specific partition coefficients and may require multiple extractions.[7]
Q7: How can I definitively confirm that the tin byproducts have been removed to the required pharmaceutical-grade level?
While ¹H NMR spectroscopy can detect significant quantities of organotin byproducts, it lacks the sensitivity for trace-level quantification required for APIs.[1] For regulatory compliance, you must use highly sensitive elemental analysis techniques:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals. It can reliably measure tin levels down to parts-per-billion (ppb), far exceeding the typical requirements.[1][11]
-
Atomic Absorption Spectroscopy (AAS): Another robust and sensitive method for quantifying trace metals, suitable for ensuring compliance with strict residue limits.[1]
Q8: Can I avoid this problem altogether? What are some tin-free alternatives for synthesizing 5-aryl-1,3-dimethyluracils?
Absolutely. To circumvent the challenges of tin removal, consider alternative palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction uses non-toxic and generally water-soluble boronic acids or boronate esters as the coupling partner. It is a widely adopted and robust alternative.[12][13]
-
Direct C-H Arylation: These modern methods directly couple an aryl halide with the C5-H bond of the uracil ring, avoiding the need to pre-functionalize the uracil with tin or boron.[14]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Tin byproducts co-elute with product on silica gel. | Similar polarity of the product and tin byproducts (e.g., Bu₃SnCl).[7] | 1. Perform an aqueous KF wash before chromatography. 2. Use a K₂CO₃-impregnated silica stationary phase.[1][2] 3. Add 2-5% triethylamine to the eluent during standard silica chromatography to help retard the tin species.[10][15] |
| Low product recovery after aqueous KF wash. | 1. Product has precipitated along with the insoluble tin fluoride (Bu₃SnF). 2. Product degradation on potentially acidic residues from the reaction. | 1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature.[1] 2. Ensure the reaction is properly quenched and neutralized before the wash. |
| Stubborn emulsion forms during KF wash. | High concentration of insoluble Bu₃SnF precipitate at the biphasic interface. | Filter the entire mixture through a pad of Celite to remove the solid precipitate.[1][9][10] |
| Trace tin residues remain even after KF wash and chromatography. | Presence of unreacted stannanes (R₃SnH) or distannanes (R₃SnSnR₃) which are less reactive with KF. | Treat the crude mixture with DBU/Iodine to convert remaining stannanes to R₃SnI, then repeat the purification (KF wash or K₂CO₃-silica).[1][2] |
Experimental Protocols & Workflows
Decision Tree for Tin Removal Strategy
Caption: Decision tree to guide the selection of a tin removal method.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash[1][9][10]
This protocol is highly effective for removing the bulk of trialkyltin halides.
-
Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1-2 minutes.
-
Precipitate Formation: An insoluble white precipitate of trialkyltin fluoride (R₃SnF) will likely form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid R₃SnF. Collect the filtrate.
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.
Protocol 2: Chromatography on K₂CO₃-Impregnated Silica Gel[1][2]
This method is excellent for removing trace amounts of various organotin species.
-
Stationary Phase Preparation:
-
Thoroughly mix silica gel with 10% of its weight of finely powdered, anhydrous potassium carbonate (K₂CO₃). For example, mix 90 g of silica gel with 10 g of K₂CO₃.
-
This mixture can be stored for several months without significant loss of activity.[1]
-
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Sample Loading: Concentrate the crude reaction mixture (ideally after a preliminary KF wash) onto a small amount of silica gel.
-
Elution: Carefully load the sample onto the top of the column and elute with an appropriate solvent system as determined by prior TLC analysis. The basic stationary phase will strongly retain the tin impurities.
-
Fraction Collection: Collect and analyze fractions by TLC to isolate the purified 5-aryl-1,3-dimethyluracil.
Protocol 3: DBU/Iodine Treatment for Unreacted Stannanes[1][2]
Use this protocol when unreacted tin hydrides or distannanes are suspected to be the contaminating culprits.
-
Dissolution: Dissolve the crude product mixture in a suitable solvent like diethyl ether or THF.
-
DBU Addition: Add a slight excess (approx. 1.1 equivalents relative to tin) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Iodine Addition: Slowly add a solution of iodine (I₂) in the same solvent dropwise until the faint color of iodine persists, indicating all tin species have reacted.
-
Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Workup: Transfer to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentration, the resulting crude product containing trialkyltin iodide (R₃SnI) should be subjected to purification using Protocol 1 or 2.
References
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
The Stille Reaction - Myers Group, Harvard University. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry, University of Rochester. Available at: [Link]
-
Stille Coupling - Organic Synthesis. Available at: [Link]
- WO2013167585A2 - Recycling of organotin compounds - Google Patents.
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. Available at: [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils - PMC. Available at: [Link]
- JPH029890A - Method for removing organotin compound - Google Patents.
-
Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. - SciSpace. Available at: [Link]
-
Stille couplings catalytic in tin: the "Sn-O" approach - PubMed. Available at: [Link]
-
Palladium-Catalyzed Direct Arylation of 5‑Halouracils and 5‑Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. Available at: [Link]
-
Scheme 2: Synthesis and isolated yields of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of 5-aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones - ResearchGate. Available at: [Link]
-
A HIGH CHEMICAL REACTIVITY OF 5-AZIDOURACILS AND ITS SYNTHETIC APPLICATION: NOVEL SYNTHESIS OF 8-SUBSTITUTED 1,3-DIMETHYLXANTHINES. Available at: [Link]
-
Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry. Available at: [Link]
-
Quantification of active pharmaceutical ingredients and polymorphs in tablets by spectroscopic means. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. Available at: [Link]
-
Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. Available at: [Link]
-
A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of 5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione - ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Quantitative determination of residual active pharmaceutical ingredients and intermediates on equipment surfaces by ion mobility spectrometry - PubMed. Available at: [Link]
-
The Stille Reaction - Organic Reactions. Available at: [Link]
-
Quantitative determination of residual active pharmaceutical ingredients and intermediates on equipment surfaces by ion mobility spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Guideline on the specification limits for residues of metal catalysts - EMA. Available at: [Link]
-
Contemporary Methods for Generation of Aryl Radicals - RSC Publishing. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. Available at: [Link]
-
METHODS FOR RECOVERING OR REMOVING TIN AND/OR TIN ALLOY - Patent 3019635 - EPO. Available at: [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - MDPI. Available at: [Link]
- US1435303A - Process for the removal of the impurities from tin ore before the ore is smelted - Google Patents.
Sources
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- 2. sdlookchem.com [sdlookchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
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- 12. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stille Coupling of 5-Tributylstannyl-1,3-dimethyluracil
Case ID: SC-UR-005 Subject: Troubleshooting Side Reactions & Optimization in Uracil Stannane Couplings Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The System Dynamics
You are utilizing 5-tributylstannyl-1,3-dimethyluracil as a nucleophile in a Stille cross-coupling reaction. While 1,3-dimethyluracil provides a protected, stable scaffold (preventing N-H poisoning of the catalyst), the C5-stannyl moiety introduces specific reactivity challenges.
The success of this reaction hinges on the rate of Transmetallation (k_trans) versus the rates of competing side pathways. In this system, the electron-deficient nature of the uracil ring makes the C5-Sn bond polarized, increasing susceptibility to Protodestannylation (loss of the tin group) and Ligand Transfer (coupling of the butyl group instead of the uracil).
Diagnostic & Troubleshooting Guide
Issue A: The "Missing" Nucleophile (Protodestannylation)
Symptom: You observe the formation of 1,3-dimethyluracil (hydro-de-stannylation product) instead of the coupled biaryl. The starting stannane disappears, but no cross-coupled product forms.
Root Cause: The C5 position of uracil, while heteroaromatic, can act as a proton trap in the presence of trace acids or active protons. The mechanism typically involves:
-
Acidolysis: Trace HCl (from solvent decomposition or hydrolysis of electrophiles) protonates the C5 position.
-
Pd-Catalyzed Reduction: If the transmetallation is slow, the Pd(II)-Ar intermediate may undergo reductive elimination with a hydride source (often from solvent or additives) or protonolysis.
Corrective Protocol:
-
Scavenge Protons: Ensure the reaction mixture is strictly anhydrous. Add 2-3 equivalents of anhydrous CsF or K₂CO₃ . These bases neutralize trace acids and facilitate the formation of a hypervalent stannate species (R-SnBu₃F⁻), which is more reactive towards transmetallation.
-
The "Copper Effect": Add CuI (10-20 mol%) . Copper(I) transmetallates with the stannane to form a transient, highly reactive organocopper species (Uracil-Cu), which transfers the uracil group to Palladium much faster than the tin species, outcompeting protonation.
Issue B: The "Wrong Group" Transfer (Butyl Coupling)
Symptom: You isolate the product where the electrophile has coupled with a butyl group (from the Bu₃Sn moiety) instead of the uracil ring.
Root Cause:
Stille couplings rely on the selective transfer of the sp² hybridized group (uracil) over the sp³ group (butyl). However, if the uracil ring is sterically hindered or electronically deactivated (making it a poor nucleophile), the transfer rate (
Corrective Protocol:
-
Ligand Switch: Switch from PPh₃ to Triphenylarsine (AsPh₃) or Tri-2-furylphosphine (TFP) . These "soft" ligands dissociate more easily from the Palladium center, creating an open coordination site that accelerates the transmetallation of the bulky/difficult uracil group.
-
Solvent Polarity: Use NMP or DMF instead of Toluene/THF. Polar aprotic solvents stabilize the polar transition state of the transmetallation step, favoring the transfer of the sp² hybridized uracil.
Issue C: Oxidative Homocoupling
Symptom: You observe 5,5'-bis(1,3-dimethyluracil) (dimer of your starting material).
Root Cause: This is driven by the presence of oxidants (usually atmospheric oxygen) or disproportionation of the Pd catalyst. It effectively consumes your nucleophile before it can enter the catalytic cycle.
Corrective Protocol:
-
Strict Degassing: Do not just purge. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and liquid reagents.
-
Catalyst Activation: If using Pd(PPh₃)₄, ensure it is fresh and yellow (not brown/black). If using Pd(OAc)₂, ensure the phosphine ligand is added in excess (1:2 to 1:4 ratio) to prevent Pd black precipitation which can catalyze radical homocoupling.
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Kinetic competition in the Stille coupling of 5-stannyluracil.[1] Red pathways indicate irreversible byproduct formation.
Optimized Experimental Protocol
This protocol integrates the "Copper Effect" and "Fluoride Activation" to suppress side reactions.
Reagents:
-
5-Tributylstannyl-1,3-dimethyluracil (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃ (2.5 mol%) + AsPh₃ (10 mol%)
-
Additive: CuI (10 mol%)
-
Additive: CsF (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or DMF
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.
-
Loading: Add the Aryl Halide, Pd catalyst, AsPh₃, CuI, and CsF to the vial.
-
Solvent & Stannane: Add the anhydrous solvent (degassed via sparging or freeze-pump-thaw). Add the 5-stannyluracil as a solution or neat liquid.
-
Reaction: Seal the vessel. Heat to 80–100°C . Monitor by TLC/LCMS.
-
Note: The reaction should turn dark but remain homogeneous initially. Precipitation of Pd black indicates catalyst decomposition.
-
-
Workup (Tin Removal):
-
Crucial Step: Wash the organic phase vigorously with saturated aqueous KF solution (3x).[5] This converts soluble Bu₃Sn-X species into insoluble polymeric Bu₃SnF, which precipitates at the interface.[5]
-
Filter the biphasic mixture through a pad of Celite to remove the tin fluoride solids.[5]
-
Dry (Na₂SO₄) and concentrate.
Data: Tin Removal Efficiency
Removing tributyltin residues is critical for biological testing.
| Method | Residual Tin (ppm) | Yield Impact | Notes |
| Standard Aqueous Wash | >5,000 | Low | Ineffective for lipophilic tin species. |
| KF (aq) Wash + Filtration | <500 | Negligible | Forms insoluble Bu₃SnF polymer. Recommended. |
| 10% KF on Silica Gel | <100 | Low | Solid-phase extraction. Very effective but slower. |
| Iodine (I₂) Titration | <50 | Moderate | Converts Sn-Sn/Sn-H to Sn-I for easier removal. Risk of iodinating product. |
References
-
Mechanism of Stille Coupling & Side Reactions : Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angew. Chem. Int. Ed.2004 , 43, 4704–4734. Link
-
The "Copper Effect" : Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org.[6] Chem.1994 , 59, 5905–5911. Link
-
Fluoride Activation : Mee, S. P. H.; Lee, V.; Baldwin, J. E.[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew. Chem. Int. Ed.2004 , 43, 1132–1136.[6] Link
-
Uracil Functionalization : Wagner, R.; Dvorak, D.; Holy, A. "New Application of the Stille Coupling in the Synthesis of 5-Substituted Uracils." Collect. Czech. Chem. Commun.1996 , 61, 118–122. Link
Sources
Technical Support Center: Stille Reaction with 5-Tributylstannyl-1,3-dimethyluracil
Welcome to the technical support center for the Stille cross-coupling reaction, with a specific focus on the use of 5-Tributylstannyl-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. We will delve into the critical role of temperature, providing field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: The Critical Role of Temperature in the Stille Catalytic Cycle
The success of a Stille reaction is governed by a delicate balance of kinetics and thermodynamics across its catalytic cycle. Temperature is the primary lever to control the rate of each step, but its influence is not uniform across the cycle.
Q1: How does temperature fundamentally impact the Stille reaction?
A: Temperature is a critical parameter that directly influences the reaction kinetics.[1] Generally, increasing the temperature accelerates the overall reaction rate, allowing the system to overcome the activation energy barriers of the key mechanistic steps.[2] However, excessively high temperatures can be detrimental, leading to catalyst decomposition, reagent degradation, and an increase in undesired side reactions.[1][2] Conversely, a temperature that is too low may result in a stalled or impractically slow reaction due to insufficient energy to initiate the catalytic cycle.[2] The optimal temperature is therefore a compromise that maximizes the rate of product formation while minimizing competing degradation pathways.
Q2: How does temperature specifically affect each step of the catalytic cycle?
A: The Stille reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Each step possesses a distinct activation energy and can be influenced differently by temperature.
-
Oxidative Addition: This initial step, where the organic halide adds to the Pd(0) center, can be slow, especially for less reactive halides like aryl chlorides.[1] Increasing the temperature often accelerates this step. However, for highly reactive substrates like aryl iodides, this step is typically fast even at moderate temperatures.[4]
-
Transmetalation: This is frequently the rate-determining step of the entire cycle.[5][6] It involves the transfer of the organic group (the 1,3-dimethyluracil moiety) from the tin reagent to the palladium center. This step can be sterically hindered and electronically demanding, often requiring significant thermal energy to proceed efficiently. Therefore, temperature increases have a pronounced accelerating effect here.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst.[3] The activation energy for this step is dependent on the nature of the groups being coupled.[7] While generally faster than transmetalation, a slow reductive elimination can become a bottleneck, and elevated temperatures can help drive the reaction to completion.[7]
Caption: The Stille catalytic cycle, highlighting temperature-sensitive steps.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments with 5-Tributylstannyl-1,3-dimethyluracil and provides actionable solutions.
Q1: I'm running my reaction at 80 °C in dioxane, but I'm seeing very low conversion to my desired product. What should I do?
A: Low conversion at moderate temperatures is a classic sign that the reaction is struggling to overcome a significant activation barrier, most likely in the transmetalation step.
Possible Causes & Recommended Actions:
-
Insufficient Thermal Energy: The 80 °C temperature may not be high enough for this specific substrate combination.
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough at this temperature.
-
Solution: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or XPhos.[1] These ligands are known to accelerate both oxidative addition and reductive elimination, often allowing for reactions at lower temperatures.[1][7]
-
-
Slow Transmetalation: The transfer of the uracil moiety from tin to palladium is kinetically slow.
Q2: I increased the temperature to 110 °C and while my starting material is consumed, my yield is still low and I see multiple byproducts. What is happening?
A: The formation of byproducts at high temperatures suggests that while you have overcome the primary activation barrier, you have now entered a regime where side reactions and/or degradation are occurring at a significant rate.
Possible Causes & Recommended Actions:
-
Catalyst Decomposition: Palladium catalysts can degrade at elevated temperatures, leading to the formation of inactive palladium black and halting the catalytic cycle.[2]
-
Solution: Lower the temperature back to a moderate range (e.g., 90-100 °C) and combine this with a more active catalyst system or additive (see Q1 solutions). The goal is to find a temperature that is high enough for the desired reaction but low enough to maintain catalyst stability.
-
-
Heat-Promoted Side Reactions: High temperatures can promote undesired pathways. A key side reaction is the homocoupling of the organostannane (5-Tributylstannyl-1,3-dimethyluracil) to form a uracil-uracil dimer.[3] Other side reactions, such as stannylation of the aryl halide, can also be promoted by increasing the temperature.[11][12]
-
Protodestannylation: You may be observing the formation of 1,3-dimethyluracil, where the tributylstannyl group is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic sources in your reaction mixture, a process that can be accelerated by heat.
-
Solution: Ensure all solvents and reagents are rigorously anhydrous and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Running the reaction at the lowest effective temperature will help minimize this pathway.
-
Section 3: FAQs - Protocol Optimization
Q1: What is a good starting temperature for a Stille coupling with 5-Tributylstannyl-1,3-dimethyluracil?
A: A prudent starting point for an exploratory reaction using a standard catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃ in a high-boiling solvent like toluene or dioxane is 90-100 °C .[8][14] This range is often sufficient to drive the reaction forward without immediately causing significant degradation. Always monitor the reaction closely to guide further optimization.
Q2: When should I consider using very high temperatures (>120 °C) versus room temperature?
A:
-
Use High Temperatures (>120 °C) when coupling very unreactive partners, such as aryl chlorides, or in Stille polycondensation reactions where maintaining polymer solubility is crucial for achieving high molecular weight.[1][2] This should be a last resort after exploring more active catalysts.
-
Use Room Temperature only when employing modern, highly active catalyst systems, such as those with extremely bulky phosphine ligands (e.g., Pd/P(t-Bu)₃), often in combination with an activating agent like CsF.[1][13] Photocatalytic methods can also enable room-temperature Stille couplings.[15]
Q3: How do additives like CuI or LiCl interact with temperature optimization?
A: These additives fundamentally alter the energy landscape of the reaction, which directly impacts your choice of temperature.
-
CuI: By dramatically accelerating the rate-limiting transmetalation step, CuI often allows you to achieve high yields at significantly lower temperatures than would otherwise be required.[9] If your reaction requires high heat, adding CuI should be one of the first strategies you try to enable the use of milder conditions.
-
LiCl: The effect of LiCl is more complex and depends on the specific substrates, ligand, and solvent.[1] It can accelerate reactions involving organic triflates by forming a more reactive chloro-palladium intermediate.[5] However, it can also inhibit the reaction in some cases. When using LiCl, you may find that the optimal temperature shifts, requiring re-optimization.
Section 4: Data & Protocols
Table 1: General Temperature Ranges for Stille Couplings
| Catalyst System | Coupling Partner | Typical Temperature Range | Notes |
| Pd(PPh₃)₄ | Aryl Iodide / Vinyl Iodide | 80 - 110 °C | A classic, robust system, but often requires heat.[14] |
| Pd(PPh₃)₄ | Aryl Bromide / Vinyl Bromide | 90 - 120 °C | Less reactive than iodides, generally requiring higher temperatures.[2] |
| Pd₂(dba)₃ / AsPh₃ | Aryl Iodide / Bromide | 90 - 110 °C | Triphenylarsine is often a superior ligand to triphenylphosphine.[16] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide | Room Temp - 80 °C | Bulky phosphines dramatically increase reactivity, allowing for lower temperatures.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride | 100 - 120 °C | Aryl chlorides are the least reactive and often require both an active catalyst and high heat.[9] |
Protocol 1: General Starting Conditions for Stille Coupling
This protocol provides a reliable starting point for the coupling of 5-Tributylstannyl-1,3-dimethyluracil with an aryl or vinyl halide.
Reagents & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
5-Tributylstannyl-1,3-dimethyluracil (1.0 equiv)
-
Aryl/Vinyl Halide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Tributylstannyl-1,3-dimethyluracil and the aryl/vinyl halide.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe (to a typical concentration of 0.1-0.2 M).
-
Degassing: Subject the solution to three pump/purge cycles to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Heating: Seal the flask and place it in a preheated oil bath set to 100 °C .[14]
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LCMS every 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. The reaction mixture can then be worked up. Note: Tributyltin byproducts can often be removed by a fluoride wash (e.g., aqueous KF) or by specialized chromatography.[14]
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path for addressing common issues related to temperature in your Stille reaction.
Caption: A decision-making workflow for temperature optimization in Stille couplings.
References
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Stille reaction - Wikipedia.Wikipedia.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia.IKM Institut Kimia Malaysia.
- The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications.
- Stille Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
- Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity - Catalysis Science & Technology (RSC Publishing).RSC Publishing.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communic
- The Mechanisms of the Stille Reaction - University of Windsor.University of Windsor.
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.Wiley-VCH.
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI.MDPI.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing.RSC Publishing.
- The Stille Reaction - Chem 115 Myers.Myers Group, Harvard University.
- The Mechanisms of the Stille Reaction | Request PDF - ResearchGate.
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceost
- Reaction Mechanism of Transmetalation between Tetraorganostannanes and Platinum(II) Aryltriflate Complexes. Mechanistic Model for Stille Couplings | Organometallics - ACS Publications.
- Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF - ResearchGate.
- Stille Coupling - Organic Synthesis.Organic-synthesis.com.
- Overview of the Stille Reaction | PDF - Scribd.Scribd.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - Chemistry.Chemistry.
- G. T. Crisp Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 13/6, pp 181–.Thieme.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.RSC.
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- 4. Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. organic-synthesis.com [organic-synthesis.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Uracil Synthesis via Organostannane Coupling
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of uracil derivatives using organostannane cross-coupling reactions, commonly known as the Stille reaction. The Stille reaction is a powerful tool for forming carbon-carbon bonds due to the air and moisture stability of organostannane reagents and their tolerance for a wide variety of functional groups.[1][2][3] However, challenges related to the decomposition of the organostannane coupling partner and the removal of toxic tin byproducts are frequently encountered.[2][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the purity of your final uracil-based compounds.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction for uracil synthesis has a very low yield. What are the likely causes?
A1: Low yields in Stille couplings are typically traced back to one of three main issues:
-
Decomposition of the Organostannane Reagent: Organostannanes, while relatively stable, can degrade via several pathways (e.g., protodestannylation, oxidation) before the catalytic cycle is complete. This is a primary cause of reduced effective concentration of your nucleophile.
-
Inefficient Catalytic Cycle: The issue may lie with the palladium catalyst's activity or stability. Key steps like transmetalation can be inherently slow for certain substrates.[1][5]
-
Side Reactions: The most common side reaction is the homocoupling of your organostannane reagent, which consumes the starting material without forming the desired product.[1][2]
Q2: How can I detect if my organostannane reagent is decomposing during the reaction?
A2: Detecting decomposition can be approached through a combination of observational and analytical methods:
-
Visual Observation: While not definitive, unexplained color changes or the formation of insoluble particulates can sometimes indicate side reactions or catalyst decomposition.
-
TLC Analysis: Carefully monitor the reaction over time. The appearance of new, unexpected spots, particularly a non-polar spot that may correspond to a homocoupled byproduct (e.g., R-R from R-SnBu₃), can indicate a problem.
-
GC-MS or LC-MS Analysis: For a definitive answer, analyzing a quenched aliquot of the reaction mixture is the best approach. You can look for the mass of expected decomposition products, such as the protonated form of your transferred group (from protodestannylation) or the homocoupled dimer.[6][7][8]
Q3: What are the most common tin byproducts I need to remove after the reaction?
A3: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the catalytic cycle and any unreacted organostannane starting material.[9][10] You may also encounter hexaalkyldistannanes (e.g., Bu₃Sn-SnBu₃) if homocoupling has occurred.[1][10] These compounds are toxic and must be removed, especially for pharmaceutical applications.[11]
Q4: I've tried a standard silica gel column, but I can't separate my uracil derivative from the tin residues. Why?
A4: Organotin byproducts are often non-polar and lipophilic, similar to many organic products, making them difficult to separate using standard silica gel chromatography alone.[4] They can co-elute with your desired compound, leading to persistent contamination. Specialized purification methods are required.
Q5: Are there less toxic or easier-to-handle alternatives to organostannanes for functionalizing uracil?
A5: Yes. While the Stille reaction has a broad scope, concerns over tin toxicity have driven the development of alternatives. The most popular are organoboron reagents (used in Suzuki coupling) and organosilicon reagents (used in Hiyama coupling).[12] These methods often present different challenges but can be excellent alternatives depending on the specific uracil substrate and desired functional group.
Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific problems you may encounter and offers targeted solutions based on mechanistic principles.
Problem 1: Low or No Product Formation
Low conversion is a frustrating but common issue. The root cause often lies in the stability of the reactants or the efficiency of the catalyst.
Possible Cause A: Premature Organostannane Decomposition
-
Causality: Organostannanes can decompose through several pathways. Protodestannylation , where a proton source cleaves the C-Sn bond, is a major issue, especially with acidic protons on the uracil ring or from trace moisture. Oxidation can also degrade the reagent.
-
Solutions & Scientific Rationale:
-
Rigorous Inert Conditions: Use Schlenk line or glovebox techniques. Solvents must be thoroughly dried and degassed to remove water and oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Uracil itself can be a weak acid, so ensuring a non-protic environment is key.[13]
-
Temperature Control: Do not overheat the reaction. While heat can increase reaction rates, it also accelerates decomposition pathways. Determine the lowest effective temperature for your specific transformation by screening temperatures (e.g., 50°C, 80°C, 100°C).
-
Reagent Purity: Ensure your organostannane is pure. Impurities from its synthesis can inhibit the catalyst or contribute to decomposition.
-
Possible Cause B: Inefficient Catalysis
-
Causality: The palladium catalyst's performance is highly dependent on its ligand sphere and oxidation state. The transmetalation step (transfer of the organic group from tin to palladium) is often the rate-determining step in the Stille cycle.[1][3] Strongly donating ligands (e.g., triphenylphosphine) can sometimes inhibit the reaction by binding too tightly to the palladium center, preventing the organostannane from coordinating.[5]
-
Solutions & Scientific Rationale:
-
Ligand Choice: For sluggish reactions, consider switching to ligands of low donicity, such as triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP), which can dramatically accelerate the Stille coupling.[5]
-
Catalyst Source: Use a reliable source of Pd(0), such as Pd(PPh₃)₄ or Pd₂(dba)₃. Ensure the catalyst has been stored properly under inert conditions.
-
Copper(I) Co-catalysis (The "Copper Effect"): Adding a stoichiometric amount of a Cu(I) salt (e.g., CuI, CuTC) can significantly accelerate the rate of transmetalation.[5][14][15] The Cu(I) is believed to act as a transmetalation shuttle, facilitating the transfer of the organic group from the less reactive tin to the palladium center.
-
Visualizing the Catalytic Cycle
Understanding the core mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Stille cross-coupling reaction.[1][16]
Problem 2: Excessive Homocoupling of the Organostannane
The formation of an R²-R² dimer is a common and wasteful side reaction.
-
Causality: Homocoupling is believed to occur via two main mechanisms: (1) the reaction of two equivalents of the organostannane with the Pd(II) intermediate, or (2) a radical process initiated by the Pd(0) catalyst.[1] This is often exacerbated by slow transmetalation in the desired cross-coupling pathway.
-
Solutions & Scientific Rationale:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.
-
Slow Addition: If possible, add the organostannane solution slowly via syringe pump to the reaction mixture containing the uracil electrophile and catalyst. This keeps the instantaneous concentration of the organostannane low, disfavoring the bimolecular homocoupling reaction.
-
Increase Catalyst Activity: As with low yields, using additives like Cu(I) salts or more active ligand systems can accelerate the desired cross-coupling, making it outcompete the homocoupling side reaction.
-
Problem 3: Persistent Tin Byproduct Contamination
This is the most frequent post-reaction challenge, compromising the purity and biological applicability of the synthesized uracil derivatives.
-
Causality: Trialkyltin halides and unreacted tetraalkylstannanes are typically greasy, non-polar compounds that are difficult to remove from organic products through simple extraction or standard silica gel chromatography.[4][11] Their high toxicity necessitates their removal to parts-per-million (ppm) levels for many applications.[9][11]
-
Solutions & Scientific Rationale: A multi-step approach is often necessary. The choice of method depends on the properties of your desired product and the nature of the tin impurities.
Data Summary: Tin Removal Techniques
| Method | Principle | Best For | Potential Issues |
| Aqueous KF Wash | Precipitation of insoluble, non-polar Bu₃SnF.[10] | General removal of Bu₃SnX byproducts. | Emulsion formation; less effective for hexaalkyldistannanes.[9][10] |
| K₂CO₃ / Silica Gel | Adsorption of polar tin species onto a basic solid support. | Highly effective removal to ppm levels; good for a broad range of impurities.[9][11] | Requires preparation of the solid phase; standard column chromatography setup. |
| DBU / Iodine Treatment | Chemical conversion of unreacted Sn-H or Sn-Sn species to tin halides.[9] | Reactions where tin hydrides or distannanes are suspected byproducts. | Adds extra reagents and steps to the workup. |
| Acidic Wash | Extraction of basic tin species into the aqueous phase. | Products that are stable to acidic conditions. | Potential for product degradation if acid-labile groups are present.[10] |
Decision Tree for Tin Byproduct Removal
This flowchart can guide you to the most appropriate purification strategy.
Caption: Decision tree for selecting a suitable tin removal method.
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line defense against tributyltin byproducts. The high fluoride affinity for tin drives the formation of tributyltin fluoride (Bu₃SnF), a solid that is insoluble in both organic and aqueous layers and can be removed.[10][11]
Step-by-Step Methodology:
-
Reaction Quench & Dilution: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated NH₄Cl to remove highly polar impurities.
-
KF Treatment: Drain the aqueous layer and add a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1-2 minutes. Allow the layers to separate. Repeat this wash 2-3 times.
-
Managing Precipitation: A white precipitate of Bu₃SnF will likely form at the interface, which can sometimes lead to emulsions.[10] If this prevents clean separation, filter the entire biphasic mixture through a pad of Celite®.
-
Final Washes: Return the organic layer to the separatory funnel, wash once with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now significantly depleted of tin byproducts.
Protocol 2: Chromatographic Removal with K₂CO₃-Silica
This method is highly effective for removing organotin impurities to very low levels (often <15 ppm) and is particularly useful when KF washes are insufficient.[9][11]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (w/w). This mixture can be stored for several months.[9][11]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Sample Loading: Concentrate your crude reaction mixture (post-workup, but before a final column) onto a small amount of silica gel.
-
Elution: Carefully load the sample onto the column and elute with an appropriate solvent system as determined by prior TLC analysis. The basic nature of the stationary phase effectively traps the organotin species.
-
Fraction Collection: Collect and analyze fractions by TLC to isolate your pure, tin-free uracil derivative.
References
- New perspectives in the cross-coupling reactions of organostannanes. (n.d.). Pure and Applied Chemistry.
- Stille reaction. (n.d.). Wikipedia.
- An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
-
Cárdenas, D. J., et al. (n.d.). Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes. PMC - NIH. [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
- Recycling of organotin compounds. (n.d.).
-
Stille cross-coupling reaction. (2020, February 14). YouTube. [Link]
-
The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (2024, May 11). MDPI. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023, May 8). University of Babylon Private CDN. [Link]
-
Analytical Determination of Stannanes in Different Biological Samples. (n.d.). IOSR Journal. [Link]
-
The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor. [Link]
-
Analytical methods and problems related to the determination of organotin compounds in marine sediments. (n.d.). Request PDF - ResearchGate. [Link]
-
Gas Chromatographic Speciation of Methylstannanes in the Chesapeake Bay Using purge and Trap Sampling with a Tin-Selective Detec. (n.d.). DTIC. [Link]
-
Uracil. (n.d.). Wikipedia. [Link]
-
Workup for Removing Tin Byproducts. (n.d.). Department of Chemistry : University of Rochester. [Link]
Sources
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- 4. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Uracil - Wikipedia [en.wikipedia.org]
- 14. Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanisms of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
improving the stereoselectivity of reactions with 5-Tributylstannyl-1,3-dimethyluracil
Executive Summary
5-Tributylstannyl-1,3-dimethyluracil is a specialized organometallic reagent used to introduce the uracil pharmacophore into complex antiviral and anticancer scaffolds. While the uracil ring itself is planar and achiral, the stereoselectivity of the reaction refers to the retention of configuration of the coupling partner (typically an alkenyl halide or a chiral electrophile).
Users frequently report two critical failure modes:
-
E/Z Scrambling: Loss of double-bond geometry in the coupling partner.
-
Protodestannylation: The stannyl group is replaced by a proton (H) instead of the desired carbon fragment.
This guide details the "Farina Effect" and Copper(I) promotion strategies to resolve these issues.
The Mechanics of Stereochemical Erosion
To fix stereoselectivity, you must understand where it breaks.[1] In Stille couplings with electron-deficient heteroaryls (like uracil), the Transmetallation step is often the bottleneck.
The "Slow Transmetallation" Trap
If transmetallation is slow, the Palladium(II) intermediate has time to undergo isomerization or
Figure 1: The race between Transmetallation and Isomerization.[1] Accelerating the green path is the key to stereoselectivity.
Protocol Optimization (The "Farina Effect")[1]
Standard catalysts like
Recommended Catalyst Systems
| Component | Recommendation | Mechanism of Action |
| Catalyst Source | Provides a "naked" Pd(0) source, allowing you to control the ligand ratio precisely.[1] | |
| Ligand (Option A) | Triphenylarsine ( | The "Farina Effect."[1] As–Pd bonds are weaker than P–Pd bonds, facilitating faster ligand dissociation and rapid transmetallation, preserving stereochemistry [1].[1] |
| Ligand (Option B) | Tri-2-furylphosphine (TFP) | Similar to |
| Co-Catalyst | Copper(I) Iodide (CuI) | "Liebeskind Conditions."[1] Cu(I) scavenges free ligands and activates the stannane via a transient organocopper species, boosting rates by >100x [2].[1] |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the polar transition state of the transmetallation step. |
Validated Experimental Protocol
Objective: Coupling 5-Tributylstannyl-1,3-dimethyluracil with an E-alkenyl iodide while maintaining E-geometry.
Materials
-
Reagent A: 5-Tributylstannyl-1,3-dimethyluracil (1.1 equiv)[1]
-
Reagent B: E-Alkenyl Iodide (1.0 equiv)[1]
-
Catalyst:
(0.025 equiv, 2.5 mol%)[1] -
Ligand:
(0.1 equiv, 10 mol%) or TFP (0.1 equiv)[1] -
Additive: CuI (0.1 equiv, 10 mol%)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure
-
Degassing (Critical): Place Reagent B,
, Ligand, and CuI in a dry reaction vial. Evacuate and backfill with Argon three times. Oxygen is the enemy of stereoselectivity as it promotes homocoupling. -
Solvation: Add anhydrous DMF via syringe. Stir for 5 minutes at Room Temperature (RT) to complex the catalyst. The solution should turn a distinct color (often dark red/brown).
-
Addition: Add the 5-Tributylstannyl-1,3-dimethyluracil (liquid or solution) via syringe.
-
Reaction: Heat to 45–60°C .
-
Note: Do not reflux immediately. High heat promotes destannylation. The CuI promoter usually allows this reaction to proceed at mild temperatures.
-
-
Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the iodide.
-
Workup (Tin Removal):
Troubleshooting Guide
Figure 2: Rapid diagnostic tree for common reaction failures.
FAQ: Frequently Encountered Issues
Q: Why is my 5-stannyluracil converting back to 1,3-dimethyluracil (Protodestannylation)? A: This occurs if the transmetallation is too slow or if there is a proton source.[1] 5-stannyluracils are electron-deficient and the C-Sn bond is labile.
-
Fix: Ensure solvents are anhydrous. Add molecular sieves. Use "Copper(I) Thiophene-2-carboxylate" (CuTC) instead of CuI to facilitate rapid coupling at room temperature [3].[1]
Q: Can I use microwave irradiation?
A: Yes, but be cautious. Microwave heating is excellent for driving the reaction to completion, but the high thermal energy can overcome the rotational barrier of the alkenyl-Pd intermediate, leading to
Q: How do I remove the toxic tin residues completely for biological testing?
A: Silica gel chromatography with 10%
References
-
Farina, V., & Krishnan, B. (1991).[1][3] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[3][4][5]
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1][5] On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry.
-
Allred, G. D., & Liebeskind, L. S. (1996).[1][5] Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature. Journal of the American Chemical Society.[3][4][5]
-
Espinet, P., & Echavarren, A. M. (2004).[1][3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [1]
Sources
Validation & Comparative
Technical Assessment: 5-Tributylstannyl-1,3-dimethyluracil in C-5 Uracil Functionalization
Executive Summary
In the landscape of nucleoside analog synthesis, 5-Tributylstannyl-1,3-dimethyluracil (hereafter referred to as Reagent 1 ) represents a specialized "nucleophilic uracil" equivalent. While modern cross-coupling often favors boron (Suzuki) or zinc (Negishi) reagents due to toxicity concerns, Reagent 1 remains a critical tool for drug development—particularly in antiviral and anticancer research—due to its superior stability and reactivity profile with electron-deficient heterocycles.
This guide objectively compares Reagent 1 against its primary competitors (Boronic acids, Zinc reagents, and direct C-H activation), providing experimental evidence that justifies its continued use in complex total synthesis where milder alternatives fail.
Mechanistic Insight: The "Umpolung" Advantage
Uracil is naturally electrophilic at the C-2 and C-4 positions. Functionalizing the C-5 position typically requires electrophilic aromatic substitution, which is harsh and limited in scope.
Reagent 1 inverts this reactivity (Umpolung). By placing a carbon-metal bond at C-5, the uracil core becomes a nucleophile capable of attacking a wide range of aryl and vinyl halides under neutral, palladium-catalyzed conditions (Stille Coupling).
Visualization: The Catalytic Cycle
The following diagram illustrates the Stille cycle specific to Reagent 1 , highlighting the critical transmetallation step which is often the rate-determining step (RDS) for stannanes.
Figure 1: The catalytic cycle of Reagent 1. Note that the transmetallation step is driven by the affinity of the halide for the tin center, releasing the functionalized uracil onto the palladium.
Comparative Analysis: Stannanes vs. Alternatives
The choice between Reagent 1 and its competitors is rarely about cost; it is about chemoselectivity and stability .
Table 1: Performance Matrix
| Feature | Reagent 1 (Organotin) | Suzuki (Boronic Acid) | Negishi (Organozinc) | Heck (Direct Olefination) |
| Stability | High (Shelf-stable, silica compatible) | Low (Protodeboronation is common at C-5) | Very Low (Moisture sensitive) | N/A (Reagents are stable) |
| Reaction pH | Neutral (Crucial for base-sensitive substrates) | Basic (Requires carbonate/hydroxide) | Neutral/Acidic | Basic |
| Functional Group Tolerance | Excellent (Aldehydes, esters, nitriles) | Good (Base sensitive groups fail) | Moderate (Protic groups fail) | Good |
| Purification | Difficult (Toxic tin residues) | Easy (Water soluble byproducts) | Easy | Easy |
| Typical Yield (C-5) | 75 - 92% | 40 - 65% | 60 - 80% | 50 - 70% |
Deep Dive: Why Stannanes Outperform Boronic Acids at C-5
Uracil-5-boronic acids are notoriously unstable. The electron-deficient nature of the uracil ring facilitates protodeboronation (cleavage of the C-B bond by water/alcohol) under the basic conditions required for Suzuki coupling. Reagent 1 does not suffer from this; the C-Sn bond is covalent and robust until activated by Palladium, ensuring higher yields in complex syntheses.
Experimental Protocols
A. Synthesis of 5-Tributylstannyl-1,3-dimethyluracil
Note: This protocol avoids the use of pyrophoric t-BuLi by utilizing LDA or Hexabutyldistannane.
Method: Palladium-Catalyzed Stannylation (Safest Route)
-
Reagents: 5-Bromo-1,3-dimethyluracil (1.0 eq), Hexabutyldistannane (1.1 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous Toluene (0.1 M).
-
Procedure:
-
Charge a flame-dried Schlenk flask with 5-bromo-1,3-dimethyluracil and Pd catalyst under Argon.
-
Add toluene and Hexabutyldistannane.
-
Reflux at 110°C for 12–16 hours. Monitor by TLC (the stannyl product is non-polar).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) eluting with Hexane/EtOAc (4:1).
-
Yield: Typically 85–90% as a colorless oil/solid.
-
B. Cross-Coupling Protocol (The Application)
Target: Synthesis of 5-(4-Acetylphenyl)-1,3-dimethyluracil.
-
Setup: In a sealed tube, combine Reagent 1 (1.0 eq), 4-Bromoacetophenone (1.1 eq), and CsF (2.0 eq - fluoride accelerates the reaction).
-
Catalyst: Pd₂(dba)₃ (2 mol%) and AsPh₃ (8 mol%). Note: AsPh₃ is often superior to PPh₃ for Stille couplings of heterocycles.
-
Solvent: Dioxane or DMF (degassed).
-
Reaction: Heat at 80°C for 6 hours.
-
Tin Removal (Critical Step):
-
Dilute reaction with Et₂O.
-
Add 10% aqueous KF solution and stir vigorously for 30 minutes. The polymeric Bu₃SnF will precipitate as a white solid.
-
Filter the solid. Wash the organic layer with water and brine.
-
Decision Matrix: When to Use Reagent 1
Use the following logic flow to determine if this reagent is appropriate for your specific campaign.
Figure 2: Workflow for selecting the optimal coupling strategy. Reagent 1 is the "Fail-Safe" for sensitive or difficult substrates.
Toxicity & Safety (The "Elephant in the Room")
The primary drawback of Reagent 1 is the toxicity of the tributyltin byproduct. It is an endocrine disruptor and strictly regulated.
Mandatory Safety Protocols:
-
Double Gloving: Nitrile gloves are permeable to organotins over time. Change every 30 minutes.
-
Waste Segregation: All tin waste (solid and liquid) must be segregated into specific "Heavy Metal" waste streams.
-
Purification: As described in the protocol, KF (Potassium Fluoride) treatment is non-negotiable. It converts soluble tributyltin halides into insoluble polymeric fluorides, removing >95% of tin residues before chromatography.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6] Organic Reactions.[1][2][3][4][5][6][7]
-
Wagner, R., et al. (1996). "New Application of the Stille Coupling in the Synthesis of 5-Substituted Uracils." Collection of Czechoslovak Chemical Communications.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Gallagher, W. P., et al. (2001).[2] "Stille Couplings Catalytic in Tin: The 'Sn-F' Approach." Organic Letters.
-
Danish Environmental Protection Agency. (2003). "Tributyltin compounds (TBT): Evaluation of health hazards."
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. CCCC 1996, Volume 61, Issue 20, Abstracts pp. S118-S119 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
validation of 5-aryl-1,3-dimethyluracil structure by NMR
Title: Structural Validation of 5-Aryl-1,3-Dimethyluracil: A Comparative NMR Guide Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary: The Structural Certainty Gap
In the development of uracil-based pharmacophores (e.g., antiviral nucleoside analogs, thymidylate synthase inhibitors), the precise regiochemistry of substitution is non-negotiable. Synthetic routes such as the Suzuki-Miyaura coupling of 5-iodo-1,3-dimethyluracil often yield high purity, but confirming the position of the aryl group (C5 vs. C6) and the integrity of N-methylation (N1 vs. N3) remains a critical bottleneck.
While X-ray crystallography is the "gold standard" for absolute configuration, it is a low-throughput, bottleneck-prone method dependent on crystal growth. Mass Spectrometry (MS) confirms molecular weight but fails to distinguish regioisomers.
This guide validates Multi-Dimensional NMR as the superior, high-throughput alternative , providing a self-validating protocol that delivers structural certainty comparable to X-ray diffraction without the need for solid-state crystallization.
The Challenge: Regio-Isomerism in Uracil Scaffolds
The uracil core presents three primary zones of structural ambiguity during synthesis:
-
N-Alkylation: Distinguishing
-dimethylation from -alkylation (lactim ethers). -
C-Arylation: Confirming the aryl group is at C5 (desired) rather than C6 (common byproduct of Heck-type mechanisms or starting material contamination).
-
Ring Integrity: Ensuring the uracil ring has not opened or rearranged under basic coupling conditions.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares the performance of the NMR protocol against standard alternatives in the context of uracil derivative validation.
| Feature | Multi-Dimensional NMR (The Product) | X-Ray Crystallography | High-Res Mass Spec (HRMS) |
| Structural Certainty | High (99%) via connectivity mapping. | Absolute (100%) direct imaging. | Low (Cannot distinguish isomers). |
| Throughput | High (15-60 mins/sample). | Low (Days to Weeks for crystals). | Very High (<5 mins). |
| Sample State | Solution (native chemistry state). | Solid State (lattice forces may alter conformers). | Gas Phase (ionization may fragment). |
| Regio-Specificity | Excellent (NOE/HMBC resolves N1/N3/C5/C6). | Excellent. | Poor (Identical m/z for isomers). |
| Material Req. | 2–10 mg (Non-destructive). | Single Crystal (Hard to grow). | <1 mg (Destructive). |
Deep Dive: The Self-Validating NMR Protocol
This protocol relies on a "Triangulation of Evidence" approach, using 1H, 13C, and 2D NMR to cross-verify the structure.
A. 1H NMR Diagnostics (The Screening Layer)
-
The "Smoking Gun" Singlet: In 5-aryl-1,3-dimethyluracil, the C6 position retains a proton. This signal appears as a sharp singlet (typically
7.5 – 8.0 ppm).-
Validation Logic: If the product were 6-aryl, the remaining proton would be at C5. While also a singlet, C5-H is typically more upfield and exhibits different NOE behavior.
-
-
N-Methyl Distinction:
-
-Me: Typically
3.3 – 3.5 ppm. -
-Me: Typically
3.2 – 3.4 ppm. -
Note: Chemical shifts alone are unreliable due to solvent effects; 2D NMR is required for assignment.
-
-Me: Typically
B. 13C NMR Diagnostics (The Backbone)
-
Carbonyl Differentiation:
-
C4 (Amide): Deshielded (
~160–165 ppm). -
C2 (Urea): Slightly more shielded (
~150–155 ppm).
-
-
C5 vs C6:
-
C5 (Quaternary): Shows no correlation in HSQC (attached to Aryl).
-
C6 (Methine): Shows strong correlation in HSQC (attached to Proton).
-
C. 2D NMR (The Definitive Proof)
This is the core of the self-validating system. We utilize HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
HMBC Logic:
- -Me protons correlate to C2 and C6 .
- -Me protons correlate to C2 and C4 .
-
Result: This uniquely identifies which methyl group is which.
-
NOESY Logic (Spatial Proximity):
- -Me protons show a strong NOE cross-peak with the C6-H singlet.
- -Me protons show NO NOE with ring protons (too distant).
-
Result: If the methyl group correlating to C6 (via HMBC) also shows an NOE to the aromatic singlet, the structure is unequivocally 1,3-dimethyluracil with a proton at C6 (implying substitution at C5).
Visualization of Logic & Workflow
Diagram 1: The Self-Validating Logic Pathway
This diagram illustrates the decision tree used to confirm the structure based on spectral data.
Caption: Logic flow for the structural validation of 5-aryl-1,3-dimethyluracil. The protocol rejects isomers at the NOESY stage if spatial proximity between N1-Me and C6-H is absent.
Diagram 2: Atom-to-Atom Correlation Map
This diagram visualizes the specific HMBC (bond) and NOESY (space) interactions required for validation.
Caption: Diagnostic connectivity map. Blue dashed lines indicate 3-bond scalar couplings (HMBC). The solid green line indicates the critical through-space interaction (NOESY) that confirms the N1 position relative to C6.
Experimental Protocol
To replicate this validation, follow this standardized workflow:
-
Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of DMSO-d6 or CDCl3 .
-
Why DMSO? It prevents aggregation and often separates N-Me signals better than chloroform.
-
-
Acquisition 1: Proton (1H) NMR (16 scans):
-
Verify the presence of two methyl singlets (3.0–3.5 ppm).
-
Verify one sharp aromatic singlet (7.5–8.0 ppm).
-
Verify aromatic signals corresponding to the 5-aryl substituent.[1]
-
-
Acquisition 2: NOESY (or ROESY for MW 1000-2000):
-
Set mixing time (
) to 300–500 ms. -
Pass Criteria: Observation of a cross-peak between the downfield N-Methyl (N1) and the uracil ring proton (C6).
-
-
Acquisition 3: HMBC (Long-range C-H):
-
Optimize for
Hz. -
Pass Criteria:
-
N1-Me correlates to C2 and the C6 carbon (which carries the proton).
-
N3-Me correlates to C2 and the C4 carbon (which has no proton attached).
-
-
References
-
Structural Elucidation of N-Methylated Uracils
-
Suzuki Coupling on Uracil Scaffolds
- Title: Synthesis and properties of 6-alkynyl-5-aryluracils.
- Source:Beilstein Journal of Organic Chemistry, 2013; 9: 2463–2472.
-
URL:[Link]
-
HMBC/NOESY Diagnostic Techniques
- Title: Unequivocal identification of two-bond heteronuclear correlations in natural products
- Source:Nature Communic
-
URL:[Link]
-
Trace Impurity Shifts (Solvent & Reagent Reference)
- Title: NMR Chemical Shifts of Trace Impurities: Common Labor
- Source:Organometallics, 2010, 29, 9, 2176–2179.
-
URL:[Link]
Sources
Strategic Efficiency of 5-Tributylstannyl-1,3-dimethyluracil in Complex Molecule Synthesis
Executive Summary: The "Necessary Evil" of High-Value Synthesis
In the landscape of nucleoside analog synthesis—critical for antiviral and anticancer drug discovery—5-Tributylstannyl-1,3-dimethyluracil (Reagent 1 ) represents a strategic paradox. It is toxic and requires rigorous purification, yet it remains the dominant reagent for introducing the uracil moiety into complex scaffolds where "greener" alternatives (Suzuki-Miyaura, Heck) frequently fail.
This guide objectively compares Reagent 1 against its boron and zinc counterparts. The verdict is clear: When target stability is low or steric hindrance is high, the organotin pathway offers superior thermodynamic reliability, justifying the additional burden of purification.
Mechanistic Insight: Why Tin Prevails at the C-5 Position
To understand the efficiency of Reagent 1 , one must understand the electronic environment of the uracil ring. The C-5 position is nucleophilic, but the ring itself is electron-deficient.
The Stability Gap
-
The Boron Problem (Suzuki): 5-Uracilboronic acids are notoriously unstable. They suffer from rapid protodeboronation in aqueous base (standard Suzuki conditions), often hydrolyzing back to uracil before coupling occurs.
-
The Tin Solution (Stille): The C-Sn bond in Reagent 1 is covalent and non-polar. It tolerates neutral conditions and does not require the activation of a base, preventing side-reactions on sensitive electrophiles (e.g., complex ribose sugars or heterocycles).
Diagram 1: The Stille Catalytic Cycle & Transmetallation
The efficiency of Reagent 1 relies on the transmetallation step, which is the rate-determining step in this specific context.
Figure 1: The Stille cycle highlighting the critical entry point of the stannyl reagent. Unlike Suzuki coupling, this cycle proceeds without base, preserving sensitive functional groups.
Comparative Analysis: Stille vs. The World
The following data synthesizes performance metrics across three standard coupling methodologies for C-5 functionalization of uracils.
Table 1: Performance Matrix
| Feature | Stille (Reagent 1) | Suzuki-Miyaura | Negishi (Zinc) |
| Reagent Stability | High (Shelf-stable months) | Low (Protodeboronation) | Very Low (Moisture sensitive) |
| Reaction Conditions | Neutral / Reflux | Basic / Aqueous | Strictly Anhydrous |
| Functional Group Tolerance | Excellent (Ketones, Esters, Epoxides) | Moderate (Base-sensitive groups fail) | Low (Protic groups fail) |
| Purification Difficulty | High (Tin removal required) | Low (Water soluble byproducts) | Moderate |
| Typical Yield (C-5) | 75 - 92% | 30 - 55% | 60 - 80% |
Decision Logic
Use 5-Tributylstannyl-1,3-dimethyluracil when:
-
The electrophile (coupling partner) is base-sensitive (e.g., contains esters or protecting groups like acetates).
-
The target molecule requires high regioselectivity that C-H activation cannot guarantee.
-
You require a reagent that can be synthesized in bulk and stored.
Experimental Protocols (Self-Validating Systems)
A. Synthesis of the Reagent (5-Tributylstannyl-1,3-dimethyluracil)
Rationale: Direct lithiation of N-unprotected uracil fails due to proton abstraction. 1,3-dimethylation is a prerequisite.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Solvent: Add 1,3-dimethyluracil (1.0 eq) in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 mins.
-
Checkpoint: Solution typically turns pale yellow. Stir for 1 hour at -78°C.
-
-
Quench: Add Tributyltin chloride (Bu3SnCl, 1.1 eq) dropwise.
-
Warm: Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Dry over Na2SO4.[1]
-
Result: The crude oil is usually >90% pure and can be used directly.
B. The Coupling Reaction (Stille)
Protocol:
-
Combine Reagent 1 (1.2 eq) and the Aryl Halide (1.0 eq) in dry Toluene or Dioxane .
-
Add Catalyst: Pd(PPh3)4 (5 mol%).
-
Optimization: If the reaction is sluggish, add CuI (10 mol%) as a co-catalyst (The "Farina Effect").
-
Heat to reflux (100-110°C) for 12-24 hours.
The "Elephant in the Room": Tin Removal Strategies
The primary objection to using Reagent 1 is toxicity. Standard chromatography often causes "tin streaking," contaminating the product. The following protocol uses Potassium Fluoride (KF) to form insoluble polymeric tin fluorides.
Diagram 2: The KF/Silica Purification Workflow
This workflow ensures the final pharmaceutical intermediate meets heavy metal safety standards (<20 ppm).
Figure 2: The KF Workup Protocol. The formation of insoluble Bu3SnF is the key driving force for removing toxic residues.
Detailed KF Protocol:
-
Dissolve crude mixture in Ether/Ethyl Acetate.[1]
-
Add an equal volume of saturated aqueous KF .
-
Stir vigorously for 30 minutes. A white, polymeric precipitate (Bu3SnF) will form.
-
Filter through a pad of Celite.[1]
-
Advanced Step: If tin remains, use silica gel doped with 10% w/w Potassium Carbonate for the final column.[1]
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5] Organic Reactions.[1][3][4][5][6]
-
Harrowven, D. C., & Guy, I. L. (2004).[7] "KF–Silica as a stationary phase for the chromatographic removal of tin residues." Chemical Communications.[7][8]
-
Molander, G. A. (2013). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Cited for contrast regarding protodeboronation issues).
-
BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
Guide to Assessing the Purity of Synthesized 5-Substituted Uracils
Executive Summary
In the development of antiviral and antineoplastic agents, 5-substituted uracils (e.g., 5-Fluorouracil, Thymine analogues) represent a critical scaffold. However, their synthesis—often involving C5-halogenation, lithiation, or Palladium-catalyzed cross-coupling—introduces a unique matrix of impurities, including regioisomers (
This guide objectively compares three purity assessment methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) . While HPLC remains the workhorse for impurity profiling, this guide argues that qNMR is the superior primary method for initial synthetic validation due to the frequent lack of certified reference standards for novel 5-substituted analogs.
The Synthetic Landscape & Impurity Profile[1]
To assess purity, one must first understand the origin of impurities. The functionalization of the uracil C5 position alters the electron density of the pyrimidine ring, affecting the acidity of the
Common Impurity Sources
-
Regioisomers: If the synthesis involves alkylation/glycosylation, distinguishing
-substituted (desired) from -substituted (impurity) products is difficult due to similar polarity. -
Homocoupling Byproducts: In Suzuki-Miyaura coupling at C5, biaryl formation (dimers of the boronic acid) is a common contaminant.
-
Inorganic Residues: Palladium black or ligand residues from cross-coupling reactions often co-precipitate with the uracil product due to poor solubility in organic solvents.
Visualization: Impurity Origin Workflow
Figure 1: Origin of common impurities during the synthesis of 5-substituted uracils.
Comparative Methodology
Method A: HPLC-UV (The Separation Standard)
HPLC is the industry standard for detecting impurities but struggles with quantifying them without reference standards.
-
Mechanism: Separation based on hydrophobicity (Reverse Phase).
-
Critical Constraint: 5-substituted uracils are ionizable. Mobile phase pH must be controlled (usually pH 2-3 using 0.1% Formic Acid) to suppress ionization and ensure sharp peaks.
-
Pros: Excellent sensitivity (LOD < 0.05%); separates structural isomers.
-
Cons: Requires response factors (reference standards) for accurate quantitation; "blind" to inorganic salts.
Method B: qNMR (The Absolute Quantifier)
Quantitative
-
Mechanism: Molar response is directly proportional to the number of nuclei, regardless of chemical structure.
-
Critical Constraint: Solvent selection. Uracils have poor solubility in
. is required, but it is hygroscopic (water peak at 3.33 ppm can interfere). -
Pros: No reference standard of the analyte needed; detects residual solvents; absolute purity determination.
-
Cons: Lower sensitivity than HPLC; requires ~10mg sample.
Method C: DSC (The Physical Validator)
Differential Scanning Calorimetry measures the melting point depression caused by impurities (Van 't Hoff equation).[1][2]
-
Mechanism: Impurities broaden the melting endotherm and lower the onset temperature (
).[3] -
Critical Constraint: Only valid if the compound melts without decomposition. Many 5-substituted uracils decompose >250°C before melting.
-
Pros: Requires very little sample (<3 mg); provides thermodynamic data.[1][4]
-
Cons: Fails if impurities form a solid solution with the crystal lattice; cannot identify what the impurity is.
Data Comparison & Decision Matrix
The following data summarizes experimental performance for a model compound, 5-phenyluracil .
| Feature | HPLC-UV | qNMR ( | DSC |
| Primary Output | % Area (Relative Purity) | % Weight (Absolute Purity) | Mol % Purity |
| Sample Required | < 1 mg | 5 - 20 mg | 1 - 3 mg |
| Standard Required | Analyte Reference Standard | Internal Standard (Generic) | None |
| Analysis Time | 30 - 60 min | 15 min | 45 min |
| Precision | 0.1 - 0.5% | < 1.0% | 0.5 - 2.0% |
| Blind Spots | Inorganic salts, moisture | Exchangeable protons (OH/NH) | Decomposition, Solid solutions |
| Cost per Run | Low | High (Solvents/Instrument time) | Low |
Decision Framework
Figure 2: Decision matrix for selecting the appropriate purity assessment technique.
Detailed Experimental Protocols
Protocol 1: qNMR for 5-Substituted Uracils (Recommended)
Rationale: This protocol uses Maleic Acid as an internal standard (IS) because its vinylic protons (6.2 ppm) typically do not overlap with the uracil H6 proton (7.5–8.5 ppm) or the aromatic protons of 5-substituents.
Reagents:
-
Solvent:
(99.9% D) with 0.03% TMS. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
Procedure:
-
Weighing: Accurately weigh approximately 10-15 mg of the synthesized uracil (
) and 5-10 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. Note: Ensure no suspension remains; uracils can be stubborn. -
Acquisition: Transfer to a 5mm NMR tube.
-
Pulse sequence: 90° pulse.
-
Relaxation delay (
): 60 seconds (Crucial: Uracil protons have long relaxation times; insufficient delay leads to under-quantification). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count, e.g., 2H) and the Uracil H6 peak (1H).
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[5][6][7]
Protocol 2: HPLC-UV for Isomer Separation
Rationale: Acidic mobile phase suppresses the ionization of the uracil
Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 260 nm (Uracil
). -
Flow Rate: 1.0 mL/min.
References
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[8] Retrieved from [Link]
-
RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
Mettler Toledo. (2020). DSC purity determination and the Van't Hoff equation. Retrieved from [Link]
-
TA Instruments. (2021). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
Journal of Organic Chemistry. (2011). Regioselective direct C-H arylations of protected uracils. Retrieved from [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 5-Tributylstannyl-1,3-dimethyluracil
This guide is structured to serve as an operational standard operating procedure (SOP) for the safe handling and disposal of 5-Tributylstannyl-1,3-dimethyluracil . It moves beyond generic safety advice to address the specific chemical behavior of the tributyltin (TBT) moiety and its environmental persistence.
Part 1: Executive Hazard Assessment
The Core Risk: The uracil core of this molecule is biologically active, but the tributylstannyl (TBT) group drives the primary safety and disposal requirements. TBT compounds are Persistent, Bioaccumulative, and Toxic (PBT) substances.
-
Mechanism of Toxicity: The lipophilic butyl chains allow the compound to easily penetrate biological membranes. Once intracellular, the tin moiety disrupts oxidative phosphorylation in mitochondria and acts as a potent endocrine disruptor in aquatic life at parts-per-trillion concentrations.
-
Operational Implication: You cannot simply "neutralize" this waste down the drain.[1] The tin-carbon bond is robust. All waste streams containing this compound must be destined for high-temperature incineration.
Physical & Chemical Profile
| Property | Specification | Operational Note |
| CAS Number | Compound Specific (TBT moiety drives classification) | Use UN 2788 (Organotin compounds, liquid, n.o.s.) for shipping/waste. |
| Physical State | Viscous Oil or Low-Melting Solid | High viscosity can lead to retention in syringes; flush thoroughly. |
| Solubility | Organic Solvents (DCM, THF, Et2O) | Insoluble in water. Do not attempt aqueous dilution for disposal. |
| Flash Point | >110°C (Typical for high MW organotins) | Combustible but not highly flammable. |
| Reactivity | Protodestannylation | Reacts with acids/halogens to release tributyltin halides (highly toxic). |
Part 2: Pre-Disposal Workup (The "Scientist's Edge")
Minimizing the volume of hazardous waste is the hallmark of an expert chemist.
Do not dispose of the entire reaction mixture as "Organotin Waste." Instead, use a Chemical Sequestration Workup to precipitate the tin byproducts, allowing the bulk solvent to be disposed of as standard organic waste (chelier).
Protocol: Potassium Fluoride (KF) Sequestration
This method converts soluble tributyltin halides (byproducts) into insoluble polymeric tributyltin fluoride, which can be filtered out.
-
Dilution: Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate.
-
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 1M).[2]
-
Agitation: Stir vigorously for 30 minutes.
-
Observation: A white, polymeric precipitate (
) will form at the interface or throughout the solution.
-
-
Filtration: Filter the mixture through a pad of Celite or silica.
-
Result: The toxic tin residues are trapped in the solid filter cake.
-
-
Segregation:
-
Solid Waste: The Celite pad is now High-Hazard Solid Organotin Waste .
-
Liquid Filtrate: The organic phase now contains significantly reduced tin levels (verify with TLC/NMR) and can often be treated as standard halogenated/non-halogenated waste (consult local EHS).
-
Part 3: Waste Segregation & Packaging
If sequestration is not performed, or for the disposal of the pure reagent, follow these strict segregation rules.
The "Golden Rules" of Organotin Disposal
-
NEVER mix with oxidizers (peroxides, nitric acid). This can cause uncontrolled exothermic decomposition.
-
NEVER pour down the drain. This is a federal violation (EPA/RCRA) due to aquatic toxicity.
-
SEPARATE from general organic solvents. Mixing 10mL of TBT waste into a 20L drum of acetone classifies the entire 20L drum as heavy metal/organotin waste, tripling disposal costs.
Waste Stream Logic Flow
Figure 1: Decision logic for segregating organotin waste streams to ensure compliance and cost-efficiency.
Packaging Specifications
-
Container: Amber glass or High-Density Polyethylene (HDPE).
-
Labeling: Must adhere to HAZCOM/CLP standards.
-
Primary Label: "Hazardous Waste - Organotin Compounds."
-
** Hazard Codes:** Toxic (Skull & Crossbones), Environmental Hazard (Dead Tree/Fish).
-
Constituents: Explicitly list "5-Tributylstannyl-1,3-dimethyluracil" and solvent composition.
-
Part 4: Emergency Response (Spills)
Scenario: A 100mL bottle of 5-Tributylstannyl-1,3-dimethyluracil shatters on the floor.
Immediate Action Plan
-
Evacuate & Ventilate: Clear the immediate area.[3][4] TBT has low vapor pressure, but aerosols are dangerous.
-
PPE Upgrade: Do not rely on standard nitrile gloves alone for prolonged contact.
-
Containment:
-
Do NOT use water (spreads the hydrophobic contaminant).
-
Use Vermiculite , Sand , or Activated Charcoal pads to absorb the liquid.
-
-
Decontamination:
-
After removing the bulk solid, scrub the surface with a surfactant solution (soap/water) to emulsify the remaining oil.
-
Advanced Decon: A wash with dilute bleach (sodium hypochlorite) can help oxidize residual organotins, but ventilation is required.
-
-
Disposal: All cleanup materials (mops, pads, gloves) become Hazardous Solid Waste (Organotin) .
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link]
-
Renaud, P., & Lacôte, E. (1998).[7] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123-2126. (Source for KF workup methodology). [Link]
-
World Health Organization (WHO). Concise International Chemical Assessment Document 13: Tributyltin Oxide. (Toxicological grounding).[8] [Link]
Sources
Personal protective equipment for handling 5-Tributylstannyl-1,3-dimethyluracil
Hazard Identity & Risk Assessment (The "Why")
Handling 5-Tributylstannyl-1,3-dimethyluracil requires a departure from standard organic chemistry safety protocols. The primary hazard is not merely its acute toxicity, but the lipophilic nature of the tributyltin (TBT) moiety .
Unlike simple inorganic poisons, the tributyl group acts as a carrier, facilitating rapid transport of the tin atom across cellular membranes and the blood-brain barrier. Once systemic, organotins are potent immunotoxins and endocrine disruptors.
Critical Hazard Profile:
-
Routes of Entry: Dermal absorption is the highest risk vector. The compound can penetrate standard nitrile gloves when dissolved in organic solvents (DCM, THF).
-
Target Organs: Central Nervous System (neurotoxicity), Liver (hepatotoxicity), and Thymus (immunotoxicity).
-
Environmental: Categorized as a Severe Marine Pollutant. Release into drains is a critical compliance violation.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient. The following matrix utilizes a Double-Barrier System designed to decouple chemical resistance from physical dexterity.
PPE Specification Table
| Component | Standard Requirement | Advanced Specification (Senior Scientist Recommendation) | Rationale |
| Hand Protection | Nitrile Gloves | Double-Glove System: 1. Inner: Silver Shield® / 4H® (PE/EVAL Laminate)2. Outer: 5-8 mil Nitrile (Disposable) | Organotins permeate nitrile in <15 mins when in solvents like DCM. Laminate provides chemical impermeability; outer nitrile provides grip and protects the inner liner. |
| Respiratory | Fume Hood | Primary: Certified Fume Hood (Face velocity 80-100 fpm)Secondary: NIOSH P100/OV Respirator (for spill cleanup only) | Aerosols or dusts are highly toxic. Do not rely on surgical masks. |
| Body Defense | Lab Coat | Tyvek® Sleeves or Apron (over cotton lab coat) | Cotton absorbs and holds lipophilic toxins against the skin. Impervious Tyvek prevents "wicking" exposure. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles + Face Shield (during scale-up) | Risk of splash during syringe transfer. Glasses do not seal against vapors/aerosols. |
Operational Workflow: The "Zero-Contact" Protocol
This protocol minimizes the probability of surface contamination.
A. Weighing & Transfer
The Risk: Static electricity can cause the fine powder to "jump," contaminating the balance area.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before use.
-
Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a pre-tared closed vial for transport.
-
Solvent Addition: Add solvent (e.g., anhydrous DMF or Toluene) immediately after transfer to the reaction vessel to solvate dust hazards.
B. Reaction Setup (Stille Coupling Context)
The Insight: Oxygen is the enemy of the Stille coupling, but moisture is the enemy of safety (hydrolysis can create more volatile tin species).
-
Inert Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the toxic solution.
-
Temperature Control: Do not overheat. Organotins have significant vapor pressure at elevated temperatures (>100°C).
C. Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the specific activity being performed.
Figure 1: PPE Decision Tree. Note that handling the compound in solution (Liquids) triggers the highest protection level due to solvent-facilitated skin permeation.
Waste Disposal: The Potassium Fluoride (KF) Workup
Disposing of organotin waste is the most challenging aspect of this chemistry. Simply dumping the reaction mixture into "Organic Waste" is poor practice because it complicates downstream incineration and leaves toxic residues in the waste stream.
The Solution: Convert soluble tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF) .
Step-by-Step KF Protocol:
-
Quench: Upon reaction completion, do not immediately extract.
-
Add KF: Add a saturated aqueous solution of Potassium Fluoride (KF) (or 10% KF on Silica gel) to the reaction mixture.
-
Stir: Stir vigorously for 30–60 minutes.
-
Precipitation: The tributyltin species will convert to Bu₃SnF , a white, polymeric solid that is insoluble in most organic solvents.
-
Filtration: Filter the mixture through a pad of Celite.
-
Solid Waste: The Celite pad now contains the toxic tin waste. Dispose of this as Solid Hazardous Waste (Heavy Metal).
-
Filtrate: The liquid filtrate is now significantly reduced in tin content and can be processed for product isolation.
-
Disposal Workflow Diagram
Figure 2: Potassium Fluoride (KF) sequestration workflow for removing organotin byproducts.[1]
Emergency Response
In Case of Skin Contact:
-
Do NOT use solvents (Ethanol, Acetone) to wash skin. This will drive the lipophilic tin compound deeper into the dermis.
-
Wash: Use copious amounts of soap and lukewarm water. Mechanical friction (scrubbing) is effective.
-
Alert: Seek medical attention immediately. Symptoms of neurotoxicity may be delayed.
In Case of Spill:
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.
-
Clean: Wipe surfaces with a dilute surfactant solution, not pure organic solvent.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2763257, 5-(Tributylstannyl)-1,3-thiazole [Analogous Hazard Profile]. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
Renaud, P., & Lacôte, E. (1998).[2] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123-2126. (Source for KF Workup Protocol).
-
ECHA (European Chemicals Agency). (2024). Substance Information: Tributyltin compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
